Sitagliptin succinyl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOBAOATSWLLA-IAPIXIRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088771-60-0 | |
| Record name | Sitagliptin fumarate adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN FUMARATE ADDUCT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LA6J63SC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Advanced Derivatization Strategies
Asymmetric Synthetic Methodologies
The chemical synthesis of sitagliptin (B1680988) has evolved significantly, moving from initial routes to highly optimized, industrial-scale processes. These methods primarily focus on the enantioselective creation of the key chiral amine.
Asymmetric Hydrogenation Routes
One of the most successful and widely implemented strategies for synthesizing sitagliptin involves the asymmetric hydrogenation of a prochiral enamine intermediate. This approach became a cornerstone of a second-generation manufacturing process, offering a more direct and efficient route compared to earlier methods. researchgate.netresearchgate.net
The process typically begins with the synthesis of a β-ketoamide, which is then converted to a dehydrositagliptin intermediate. google.comacs.org This enamine is the substrate for the crucial asymmetric hydrogenation step. The reaction employs a chiral catalyst, most notably a rhodium complex with a specialized phosphine (B1218219) ligand, such as t-Bu JOSIPHOS. researchgate.netacs.org This catalytic system demonstrates remarkable efficiency and enantioselectivity, affording the desired (R)-enantiomer of sitagliptin in high yield and with excellent enantiomeric excess (ee). researchgate.netacs.org
A key advantage of this route is its operational efficiency, allowing for the key intermediate to be prepared in a one-pot process and hydrogenated with a very low catalyst loading (as low as 0.15 mol %). google.comacs.org The final product is then isolated, and the precious metal catalyst can be recovered, enhancing the economic and environmental profile of the synthesis. google.com
| Catalyst System | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |
| Rh(I)/t-Bu JOSIPHOS | Dehydrositagliptin | H₂ (pressure), Methanol (B129727) | up to 65% (overall) | >99.9% (after crystallization) |
| [Ru(cymene)Cl]₂ / (S)-Ts-DPEN | β-ketoester | H₂, Methanol | Moderate | Moderate |
Table 1: Representative Asymmetric Hydrogenation Conditions for Sitagliptin Synthesis. acs.orgnih.gov
Asymmetric Reductive Amination Approaches
Direct asymmetric reductive amination (DARA) of a ketone precursor offers one of the most atom-economical and straightforward routes to chiral primary amines like sitagliptin. This method circumvents the need to pre-form and isolate an imine or enamine intermediate, combining the amination and reduction steps into a single, highly efficient transformation.
Researchers have developed a robust DARA process using a chiral ruthenium catalyst. Specifically, a complex of Ru(OAc)₂ with the (R)-dm-segphos ligand has proven highly effective for the reductive amination of the corresponding β-keto amide of sitagliptin. acs.orgnih.gov The reaction is conducted in the presence of ammonia (B1221849) or an ammonium (B1175870) salt under hydrogen pressure. nih.govnih.gov This catalytic system exhibits high tolerance to ammonium ions and excellent chemoselectivity, leading to the formation of unprotected sitagliptin with outstanding enantioselectivity (up to 99.5% ee) and high assay yield (91%). acs.org The development of such DARA protocols represents a significant advancement, simplifying the synthetic sequence and reducing waste. nih.govgoogleapis.com
| Catalyst System | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |
| Ru(OAc)₂((R)-dm-segphos) | β-keto amide | NH₃ or Ammonium Salt, H₂ (pressure), Methanol | 91% | 99.5% |
Table 2: Data for Direct Asymmetric Reductive Amination in Sitagliptin Synthesis. acs.org
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. In the context of sitagliptin synthesis, methods have been developed that employ a chiral auxiliary to direct the stereochemical outcome of a key reaction, followed by its removal to yield the chiral product.
One notable approach involves the use of S-phenyl glycine (B1666218) amide as a chiral auxiliary to create an intermediate with the correct stereochemistry for sitagliptin. Another practical route utilizes a chiral hemiacetal intermediate, which is formed through an organocatalyst-mediated tandem aza-Michael/hemiacetal reaction. quickcompany.in This strategy avoids the use of expensive heavy metals. Subsequent reductive cleavage of the N-O bond and oxidation yields the desired β-amino acid fragment, which is then elaborated to sitagliptin. While effective, these routes can be longer and less atom-economical than direct catalytic methods due to the steps required for attaching and removing the auxiliary. google.com
Stereoselective Hofmann Rearrangement Applications
An alternative synthetic pathway to the crucial chiral β-amino acid intermediate of sitagliptin involves a stereoselective Hofmann rearrangement. This route begins with different starting materials, such as 2,4,5-trifluorobenzaldehyde, and proceeds through several steps to construct a chiral amide precursor.
The synthesis involves an initial asymmetric hydrogenation to set the stereocenter of a precursor molecule. The key step is the subsequent Hofmann rearrangement of a chiral amide, which proceeds with retention of configuration to install the β-amino group. This method successfully produces the Boc-protected β-amino acid required for the final coupling steps to complete the synthesis of sitagliptin. While innovative, this multi-step sequence (8 linear steps reported in one instance) is generally more complex than the more recent catalytic asymmetric routes.
Biocatalytic Synthesis and Enzyme Engineering
The development of a biocatalytic route for sitagliptin synthesis by Merck and Codexis stands as a landmark achievement in green chemistry and industrial biotechnology, earning a Presidential Green Chemistry Challenge Award. This approach replaces the rhodium-catalyzed hydrogenation with a highly engineered enzyme, leading to a more sustainable and efficient process.
Transaminase-Catalyzed Asymmetric Synthesis
The core of the biocatalytic process is the use of a specifically engineered (R)-selective ω-transaminase (ω-TA) enzyme. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In the sitagliptin synthesis, the enzyme asymmetrically converts the prochiral prositagliptin ketone directly into (R)-sitagliptin with near-perfect enantioselectivity (>99.95% ee).
The development of a suitable transaminase was a significant challenge, as natural enzymes lacked the required activity and selectivity for the bulky prositagliptin ketone. Through extensive protein engineering, including directed evolution and computational modeling, a variant with 27 mutations was created. This engineered enzyme exhibited a 27,000-fold increase in activity and could function under high substrate concentrations (200 g/L) in the presence of organic co-solvents like DMSO, conditions necessary for an industrial process.
| Enzyme | Substrate | Key Conditions | Yield | Enantiomeric Excess (ee) |
| Engineered (R)-ω-Transaminase (e.g., from Arthrobacter sp.) | Pro-sitagliptin ketone | Isopropylamine (amine donor), PLP, 50% DMSO, 40°C | 92% | >99.95% |
| Transaminase from Roseomonas deserti (TARO) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Benzylamine (B48309) (amine donor), PLP, Tris-HCl buffer (pH 8.0), 37°C | ~70% (intermediate) | High |
Table 3: Biocatalytic Synthesis of Sitagliptin using Transaminases.
Further research has explored immobilizing the transaminase on various supports, which can improve stability and allow for easier recovery and recycling of the biocatalyst, further enhancing the process's sustainability.
Enzyme Screening and Optimization (e.g., Roseomonas deserti transaminase)
The foundation of an effective biocatalytic process is the selection of a suitable enzyme. In the development of a multi-enzyme cascade for a sitagliptin intermediate, a panel of 16 different transaminases (TAs) was screened for their ability to synthesize the target compound using ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as the substrate. frontiersin.orgnih.govfrontiersin.org Among the tested enzymes, the transaminase from Roseomonas deserti (TARO) proved to be the most effective, demonstrating the highest activity when using benzylamine as the amino donor, achieving approximately 70% activity. nih.govnih.govmdpi.comvulcanchem.comfrontiersin.org The optimization of reaction parameters, including pH, buffer systems, and the concentration of the amino donor, was critical for maximizing the enzyme's performance. nih.govnih.govunigoa.ac.in
Cofactor Requirements and Optimization (e.g., pyridoxal-5'-phosphate)
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes, meaning PLP is an essential cofactor for their catalytic activity. mdpi.comdiva-portal.orgmbl.or.kr The catalytic cycle follows a ping-pong mechanism where the cofactor mediates the transfer of an amino group from an amino donor to a ketone substrate. mdpi.comdiva-portal.org In the first half-reaction, PLP accepts the amino group from the donor, forming pyridoxamine-5'-phosphate (PMP), which then donates the amino group to the ketone in the second half-reaction, regenerating PLP and forming the chiral amine product. diva-portal.orgmbl.or.kr
For the synthesis of sitagliptin intermediates, the reaction mixture typically includes PLP at an optimized concentration, for instance, 0.5 mM, to ensure the transaminase is in its active holoenzyme form. nih.govresearchgate.net The cost associated with the addition of exogenous PLP has driven research into strategies like covalent co-immobilization of both the transaminase and the cofactor, creating a self-sufficient biocatalyst that does not require continuous addition of PLP, thereby improving process economics. nih.gov
Enantiomeric Purity Enhancement
Achieving high enantiomeric purity is a critical goal in the synthesis of sitagliptin, as the biological activity resides in the (R)-enantiomer. vulcanchem.com Biocatalytic methods have proven superior to earlier chemical routes in this regard. For example, a second-generation process involving rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine yielded sitagliptin with 95% enantiomeric excess (ee), which required a subsequent crystallization step to enhance the purity to over 99% ee. mdpi.comrsc.org
In contrast, the third-generation process, which utilizes a highly evolved transaminase, produces sitagliptin with an exceptional enantiomeric purity of >99.95% ee directly from the enzymatic reaction. mdpi.comtandfonline.com This eliminates the need for additional chiral resolution or purity enhancement steps, streamlining the manufacturing process. nih.gov The final chiral purity of sitagliptin products can be confirmed using validated analytical techniques such as chiral high-performance liquid chromatography (HPLC), which can separate and quantify the enantiomers with high resolution. google.comresearchgate.net Processes have been developed to prepare sitagliptin salts with a chiral purity of not less than 99.90%. google.com
Multi-Enzymatic Cascade Systems for Intermediate Synthesis
Esterase and Aldehyde Reductase Integration
In a prominent cascade system, the synthesis begins with a β-keto ester substrate. mdpi.com An esterase, such as one from Pseudomonas stutzeri (Est PS) or a lipase (B570770) from Candida rugosa (CRL), is integrated to hydrolyze the ester, forming the corresponding β-keto acid. frontiersin.orgfrontiersin.orgresearchgate.net This intermediate is then a substrate for the transaminase. mdpi.com
A significant challenge in using certain amino donors, like benzylamine, is the formation of benzaldehyde (B42025) as a byproduct, which can inhibit the transaminase. nih.govmdpi.com To overcome this, an aldehyde reductase (AHR) from Synechocystis sp. is integrated into the cascade. frontiersin.orgfrontiersin.orgnih.gov The AHR converts the inhibitory benzaldehyde into the less harmful benzyl (B1604629) alcohol. frontiersin.orgmdpi.comvulcanchem.com This conversion requires a cofactor, NAD(P)H. To make the process cost-effective, a formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. is also included to regenerate the consumed NAD(P)H from NAD(P)+, using formate as a substrate. frontiersin.orgmdpi.comunigoa.ac.in This integrated system effectively removes inhibitory byproducts and recycles the cofactor, driving the reaction towards the desired product. frontiersin.orgmdpi.com
Whole-Cell Biotransformation Platforms
To simplify the process and improve efficiency, multi-enzyme systems are often implemented using whole-cell biotransformation platforms. nih.gov This involves using recombinant Escherichia coli cells that have been genetically engineered to co-express multiple enzymes simultaneously. nih.govdbpia.co.kr This approach is advantageous as it avoids costly and time-consuming enzyme purification, and the cellular environment can help stabilize the enzymes. frontiersin.org
| Parameter | Value/Range |
|---|---|
| Substrate Concentration | 50 – 250 mM |
| Amino Donor | Benzylamine or (S)-α-MBA |
| Amino Donor Concentration | 150 – 400 mM |
| Cofactor (PLP) Concentration | 0.5 - 0.7 mM |
| Enzyme Loading (Cell Dry Weight) | 18 - 60 mg/mL |
| Buffer | 200 mM Tris-HCl |
| pH | 7.0 - 8.0 |
| Temperature | 30 - 37°C |
| Conversion/Yield | 70 - 95% |
Directed Evolution and Protein Engineering for Biocatalyst Improvement
One of the most significant breakthroughs in the synthesis of sitagliptin was the development of a highly efficient transaminase through directed evolution and protein engineering. mdpi.comnih.gov The initial wild-type (R)-selective transaminase from Arthrobacter sp. (ATA-117) showed negligible activity towards the bulky prositagliptin ketone. tandfonline.commbl.or.kr
Through a combination of computational modeling to identify key residues in the active site and subsequent rounds of iterative directed evolution, researchers at Merck and Codexis successfully engineered a novel biocatalyst. mdpi.comfrontiersin.orgfrontiersin.org This process involved creating libraries of mutated enzymes and screening them for improved activity and stability under industrial process conditions. tandfonline.commbl.or.kr The final, highly evolved enzyme contained 27 mutations compared to the wild-type enzyme and exhibited a staggering ~27,000-fold improvement in activity. tandfonline.com This engineered transaminase was tolerant of high substrate concentrations (200 g/L of prositagliptin ketone) and cosolvents (50% DMSO), enabling a final process that delivered sitagliptin in 92% yield and with >99.95% ee. mdpi.comtandfonline.com This work highlighted the power of biocatalysis to create efficient, economical, and environmentally friendly manufacturing processes for pharmaceuticals. nih.gov
Novel Chemical Modifications and Analogues
The development of novel sitagliptin analogues is a key area of research, aimed at improving potency, selectivity, and pharmacokinetic properties. Various synthetic strategies have been employed to modify the core structure of sitagliptin, leading to the creation of diverse derivatives with unique biological activities.
Synthesis of Schiff Base Derivatives
Schiff base derivatives of sitagliptin have been synthesized through template reactions involving aromatic aldehydes and ketones. tandfonline.com This method allows for the introduction of a wide range of substituents, leading to compounds with varied electronic and steric properties. The resulting derivatives have been characterized using techniques such as FTIR, UV-Vis, and NMR spectroscopy. tandfonline.com Some of these Schiff base derivatives, notably SD3, SD4, SD5, SD7, and SD9, have demonstrated enzyme inhibition profiles comparable to standard inhibitors. tandfonline.comresearcher.life
The general synthetic pathway for these derivatives involves the condensation of sitagliptin with an appropriate aldehyde or ketone. tandfonline.com The purity of the synthesized compounds is often confirmed using techniques like thin-layer chromatography (TLC). nih.gov
Creation of Metal Complexes of Sitagliptin Derivatives (e.g., Copper(II), Zinc(II) complexes)
The coordination chemistry of sitagliptin and its derivatives has been explored through the synthesis of metal complexes. tandfonline.comresearcher.life Copper(II) and Zinc(II) complexes of sitagliptin-based Schiff base derivatives have been prepared via template reactions. tandfonline.comresearcher.life These complexes, with general formulas such as [Cu(STG)₂(Cl)₂]·2H₂O and [Zn(STG)₂(Cl)₂], have been characterized by elemental analysis, molar conductance, and various spectroscopic methods. mdpi.comresearchgate.net
In these complexes, sitagliptin often acts as a bidentate chelating agent, coordinating with the metal ion. mdpi.com The formation of these metal complexes can influence the biological activity of the parent molecule. tandfonline.com For instance, while some metal complexes showed absorption challenges that might affect bioavailability, the underlying derivatives displayed significant anti-diabetic potential. tandfonline.comresearcher.life
Table 1: Analytical Data of Selected Sitagliptin Metal Complexes mdpi.comresearchgate.net
| Complex | Formula | M.p. (°C) | Molar Conductance (μS cm⁻¹) |
| Copper(II) Complex | [Cu(STG)₂(Cl)₂]·2H₂O | >300 | 33 |
| Zinc(II) Complex | [Zn(STG)₂(Cl)₂] | >300 | 28 |
Exploration of Fused β-Homophenylalanine Derivatives
A series of fused β-homophenylalanine derivatives have been designed and synthesized as novel DPP-4 inhibitors. sci-hub.runih.gov These compounds have shown excellent DPP-4 inhibitory activities and good selectivity. nih.govijpbs.com Notably, compounds such as 9aa, 18a, and 18m demonstrated significant efficacy in oral glucose tolerance tests in animal models. nih.gov
The rationale behind this approach is to modify the P2 binding moiety of sitagliptin while retaining the essential trifluorophenyl subunit and the β-amino group that interact with key residues in the DPP-4 active site. nih.gov Some of these derivatives have exhibited greater potency than sitagliptin in preclinical studies. nih.gov
Table 2: In Vitro DPP-4 Inhibitory Activity of Fused β-Homophenylalanine Derivatives sci-hub.ru
| Compound | IC₅₀ (nM) |
| Sitagliptin | 19 |
| Compound 21 | 0.87 ± 0.14 |
| Compound 22 | 1.06 ± 0.37 |
| Compound 23 | 10.8 |
| Compound 24 | 4.9 |
| Compound 25 | 3.0 |
Rational Design of β-Amino Carbonyl Linker Analogues
The β-amino carbonyl linker is a critical structural component of sitagliptin. cardiosomatics.rumdpi.com Researchers have designed and synthesized analogues by modifying this linker to investigate its role in DPP-4 inhibition. cardiosomatics.ruresearchgate.net Two series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives containing β-amino ester or amide linkers have been developed. cardiosomatics.ru
These modifications have led to compounds with significant DPP-4 inhibition, with some showing potency similar to sitagliptin. cardiosomatics.ru For example, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines have demonstrated IC₅₀ values as low as 21.4 nM. cardiosomatics.ru Docking studies have revealed that these analogues can stabilize at the DPP-4 active site, indicating their potential as lead compounds. cardiosomatics.ru
Isolation and Advanced Purification Techniques for Research Applications
High purity of sitagliptin and its derivatives is crucial for accurate research findings. Advanced purification techniques, particularly recrystallization, are employed to achieve this.
Recrystallization Methods for High Purity
Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. libretexts.orgyoutube.com The choice of solvent is critical; the compound should have high solubility at high temperatures and low solubility at low temperatures. youtube.com
For sitagliptin, post-reaction mixtures are often purified through a series of steps including acidification, extraction with a solvent like ethyl acetate (B1210297), and finally, recrystallization from a suitable solvent system such as ethanol-water or toluene-isopropyl ether. google.com This process yields a high-purity crystalline product. The success of recrystallization depends on a controlled temperature decrease and sufficient time to allow for the growth of uniform crystals. libretexts.org
Chromatographic Purification Strategies for Synthetic Intermediates
The synthesis of complex pharmaceutical molecules like sitagliptin involves multiple steps, often generating a series of synthetic intermediates that require purification. The chemical and stereochemical purity of these intermediates is paramount, as impurities can carry over to the final active pharmaceutical ingredient (API), impacting its efficacy and safety. Chromatographic techniques are fundamental tools employed to achieve the high degree of purity required at various stages of the synthesis. Strategies range from large-scale column chromatography for isolating key intermediates to highly sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) for verifying purity and separating enantiomers.
Research into the synthesis of sitagliptin and its analogues has detailed various chromatographic methods for the purification of key precursors. Silica (B1680970) gel column chromatography is a commonly reported technique for the purification of crude products obtained after synthetic reactions. mdpi.comacs.org This method is effective for separating the desired intermediate from unreacted starting materials, reagents, and reaction by-products.
The choice of eluent or mobile phase is critical and is tailored to the polarity of the specific intermediate being isolated. For instance, various intermediates in sitagliptin synthesis have been purified using silica gel column chromatography with mobile phases consisting of petroleum ether (PE) and ethyl acetate (EtOAc) in different ratios. mdpi.com Gradients can be employed, starting with a less polar mixture and gradually increasing the polarity to elute the compounds of interest. One study detailed the purification of an intermediate using a gradient of hexane-ethyl acetate from 5:1 to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient up to 8:1. acs.org In another example, flash column chromatography using a mobile phase of diethyl ether and petroleum ether (1:10) was used to purify an oil residue into a colorless oil intermediate. acs.org A patent for an intermediate preparation specifies the use of 100% ethyl acetate as the eluent in column chromatography to yield the final solid compound. google.com
The following table summarizes various column chromatography conditions reported for the purification of sitagliptin synthetic intermediates.
Table 1: Column Chromatography Purification of Sitagliptin Intermediates
| Intermediate/Product | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|
| (R)-N-Boc-3-benzyl-5-oxoisoxazolidine | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1–3:1) | mdpi.com |
| 1-phenyl-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1–10:1) | mdpi.com |
| Aza-Michael addition product | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1–4:1) | mdpi.com |
| Aldehyde intermediate | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1) | mdpi.com |
| Michael addition product | Silica Gel | Hexane-Ethyl Acetate (5:1 to 100% EtOAc), then EtOAc-Methanol (100% EtOAc to 8:1) | acs.org |
| Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | Silica Gel (Flash Chromatography) | Diethyl ether/Petroleum ether (1:10) | nih.gov |
| Amide impurity intermediate | Silica Gel (Gradient Flash Chromatography) | 1% to 8% Methanol in Diethyl ether | acs.orgnih.gov |
| Amide intermediate | Silica Gel | 2% Methanol in Chloroform | beilstein-journals.org |
Beyond achiral separations, controlling the stereochemistry of the β-amino acid moiety is a critical aspect of sitagliptin synthesis. Therefore, chromatographic methods capable of separating enantiomers are essential, not only for preparative purposes in some synthetic routes but also for analytical verification of enantiomeric excess (ee). acs.org Chiral HPLC is the predominant technique for this purpose. mdpi.comgoogle.com Different chiral stationary phases (CSPs) are used to resolve the enantiomers of sitagliptin and its chiral intermediates. For example, Chiralpak and Chiralcel columns, which are based on polysaccharide derivatives, are frequently cited. mdpi.comacs.org The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer. mdpi.comjocpr.com
The table below outlines examples of chiral HPLC conditions used in the analysis of sitagliptin and related chiral compounds.
Table 2: Chiral HPLC Conditions for Sitagliptin and Intermediates
| Analyte | Column | Mobile Phase | Reference |
|---|---|---|---|
| Sitagliptin | Chiralpak IC-3 | 40% Hexanes (0.1% diethylamine), 60% 2-Propanol (0.1% diethylamine) | mdpi.com |
| Hemiacetal intermediate | Chiralcel AD-H | Hexane/2-Propanol (95:5) | mdpi.com |
| Aza-Michael addition product | DAICEL Chiralpak AD-H | Not specified | acs.org |
In some industrial processes, particularly in later-generation syntheses, the strategy has shifted towards one-pot reactions where intermediates are not isolated. newdrugapprovals.orgresearchgate.net This approach minimizes waste and improves efficiency by avoiding distinct purification steps for each intermediate. newdrugapprovals.orgacs.org In these cases, purification, often by crystallization, occurs at the final step to isolate the API. newdrugapprovals.org However, even in these streamlined processes, chromatography, particularly HPLC, remains indispensable for in-process controls and for the final determination of chemical and chiral purity. google.comnih.gov
Advanced Structural Characterization and Solid State Chemistry
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in confirming the molecular identity and structural features of sitagliptin (B1680988) succinate (B1194679). These techniques provide detailed information on the atomic and molecular level, ensuring the correct composition and bonding arrangement of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. For sitagliptin succinate, ¹H NMR is instrumental in confirming the stoichiometric ratio between the sitagliptin base and succinic acid. Studies have verified a 1:1 correlation for the sitagliptin succinate salt through the integration of proton signals. googleapis.com
While specific solution-state NMR data for sitagliptin succinate is detailed in proprietary research, the characteristic shifts for the parent sitagliptin molecule have been reported. For instance, ¹³C NMR data for sitagliptin shows signals at approximately δ 30.9, 33.7, 38.0, 41.8, 43.1, 48.2, 105.8, 115.4, 118.5, 120.9, 145.5, 148.7, 157.2, and 170.2 ppm. rsc.org In the formation of the succinate salt, predictable shifts in the signals corresponding to the amine group on sitagliptin and the carboxylic acid groups on succinic acid would be observed, confirming salt formation.
Solid-state ¹³C NMR spectroscopy is also employed to characterize different crystalline forms of sitagliptin salts. google.comgoogle.com This technique provides insight into the local molecular environment within the crystal lattice, allowing for the differentiation of polymorphs which may not be easily distinguishable by other methods.
Table 1: Representative ¹³C NMR Chemical Shifts for Sitagliptin
| Chemical Shift (ppm) | Assignment |
| 30.9 - 48.2 | Aliphatic carbons |
| 105.8 - 120.9 | Aromatic and triazole ring carbons |
| 145.5 - 157.2 | Aromatic and triazole ring carbons (C-F, C-N) |
| 170.2 | Carbonyl carbon |
| Note: Data corresponds to the sitagliptin base and serves as a reference. Shifts will vary slightly upon salt formation with succinic acid. Source: rsc.org |
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The FTIR spectrum of sitagliptin succinate displays characteristic absorption bands that confirm the presence of both the sitagliptin and succinate moieties. google.com The analysis is often performed using the potassium bromide (KBr) pellet method. google.com Key spectral features include vibrations associated with N-H bonds, C=O (carbonyl) groups from both the amide in sitagliptin and the carboxylate in succinate, and aromatic C-H bonds. The spectrum for an amorphous form of sitagliptin succinate has been documented, confirming its structure. google.comgoogleapis.com
Table 2: Characteristic FTIR Absorption Bands for Sitagliptin Succinate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H stretching vibrations |
| ~2900 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (amide and carboxylate) |
| ~1600 | N-H bending, C=C aromatic stretching |
| ~1270 | C-F stretching (trifluoromethyl group) |
| Note: These are approximate values; specific peak positions can vary with the sample's physical form (e.g., amorphous vs. crystalline). Source: google.comgoogle.com |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is characteristic of the electronic transitions within its chromophores. Sitagliptin contains a trifluorophenyl group and a triazolopyrazine ring system, which act as chromophores. UV-Vis spectrophotometry is routinely used for the quantitative determination of sitagliptin. ijset.in Studies have consistently shown that sitagliptin exhibits a maximum absorbance (λmax) at approximately 267 nm. ijset.inukaazpublications.comijpbs.comresearchgate.net This value is a key parameter for its identification and quantification in various analytical methods. The analysis is typically performed using solvents like 0.1N HCl or water. ijset.inijpbs.com
Table 3: UV-Vis Spectroscopic Data for Sitagliptin
| Solvent System | Wavelength of Maximum Absorbance (λmax) |
| 0.1N HCl | 267 nm |
| Water | 267 nm |
| pH 6.8 Buffer | 266 nm |
| Source: ijset.inukaazpublications.comijpbs.comresearchgate.netwisdomlib.org |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound. For sitagliptin succinate, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to verify the molecular mass of the sitagliptin cation. europa.euglobalresearchonline.net The expected protonated molecule [M+H]⁺ for sitagliptin would appear at an m/z of approximately 408. rsc.org MS-MS, a further refinement, involves isolating and fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, confirming the identity of the molecule by matching the observed fragments to the expected substructures of sitagliptin. researchgate.net
Solid-State Characterization of Crystalline Forms
The solid-state form of an active pharmaceutical ingredient can significantly impact its physical and chemical properties. Sitagliptin succinate can exist in different crystalline forms, known as polymorphs, as well as in an amorphous state.
X-ray Powder Diffraction (XRPD) is the primary technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which is determined by its crystal lattice structure. Several polymorphic forms of sitagliptin succinate have been identified and characterized by their distinct XRPD patterns. These forms are often designated with labels such as Form I, Form U1, and Form III. googleapis.comgoogle.comgoogleapis.comgoogle.com An amorphous form, which lacks a long-range ordered crystal structure, is characterized by a broad halo in its XRPD pattern instead of sharp peaks. googleapis.com The specific 2θ peak positions are critical for identifying and differentiating between these polymorphs.
Table 4: Characteristic XRPD Peaks (2θ) for Crystalline Forms of Sitagliptin Succinate
| Form I googleapis.com | Form U1 google.com | Form III google.com |
| 13.4° | 11.6° | 13.3° |
| 15.7° | 13.1° | 15.6° |
| 17.3° | 13.6° | 17.2° |
| 20.0° | 14.2° | 19.9° |
| 23.7° | 15.8° | 23.6° |
| 24.4° | 17.4° | 24.3° |
| 25.1° | 24.5° | 25.0° |
| 25.6° | 25.3° | 25.5° |
| 26.2° | 25.8° | 26.1° |
| 27.9° | - | 27.8° |
| Note: Peaks are reported in degrees 2θ (±0.2°). This table lists prominent peaks for comparison. An amorphous form shows no distinct peaks. googleapis.com |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetry (TG)/Derivative Thermogravimetry (DTG))
Thermal analysis techniques are fundamental in characterizing the solid-state properties of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into phase transitions, thermal stability, and the presence of volatile components.
Published data on the thermal behavior of sitagliptin succinate is primarily found in patent literature. A crystalline form of sitagliptin succinate has been reported to exhibit a Differential Scanning Calorimetry (DSC) endotherm peak at approximately 120°C. googleapis.com Another patent document mentions a polymorphic form of sitagliptin succinate that is characterized by a DSC peak at 133.3 °C ± 2°C. googleapis.comepo.org This suggests the existence of at least two polymorphic forms of sitagliptin succinate, each with a distinct melting point.
Thermogravimetric analysis (TGA) of one crystalline form of sitagliptin succinate indicated a weight loss of about 0.8623%, although the specific temperature range for this loss was not detailed. googleapis.com This minor weight loss could be attributed to residual solvent or surface water.
A comprehensive thermal analysis, including onset temperatures, enthalpy of fusion (ΔH), and detailed TGA curves with derivative thermogravimetry (DTG) peaks, would be necessary for a complete understanding of the thermal properties and stability of sitagliptin succinate.
Table 1: Reported Thermal Data for Sitagliptin Succinate
| Property | Value | Source(s) |
| DSC Endotherm Peak (Form 1) | ~120 °C | googleapis.com |
| DSC Endotherm Peak (Polymorph) | 133.3 °C ± 2 °C | googleapis.comepo.org |
| TGA Weight Loss | ~0.8623% | googleapis.com |
Morphological Analysis via Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline and amorphous solids. The size, shape, and surface characteristics of API particles can significantly impact bulk properties such as flowability and compressibility, which are critical for tablet manufacturing.
Despite the importance of this information, a detailed morphological analysis of sitagliptin succinate using SEM is not available in the reviewed scientific literature. While studies have reported SEM micrographs for other forms of sitagliptin, such as the phosphate (B84403) salt and the free base, which show distinct crystal habits, no such data has been published for the succinate salt. mdpi.comnih.gov Therefore, the specific crystal morphology of sitagliptin succinate remains uncharacterized in the public domain.
Investigation of Solvates and Hydrates
The formation of solvates and hydrates (pseudopolymorphism) is a common phenomenon for pharmaceutical salts and can have a profound impact on the physicochemical properties of the drug substance. mdpi.comnih.gov The presence of water or solvent molecules within the crystal lattice can alter the melting point, solubility, and stability of the compound.
Sitagliptin salts, in general, have been noted to form hydrates and solvates. googleapis.comgoogle.com Specifically for sitagliptin succinate, stability studies have indicated that it can undergo degradation under accelerated storage conditions (60 °C), which may be related to its solid-state form and potential for interaction with water or residual solvents. google.com One patent mentions that various solvents, including alcohols like methanol (B129727) or ethanol, ketones, and esters like ethyl acetate (B1210297), can be used for crystallization and may become embedded in the crystal structure. googleapis.com However, specific, well-characterized solvates or hydrates of sitagliptin succinate have not been described in the literature. The identification and characterization of such forms would require techniques like TGA to determine the solvent/water content and DSC to observe desolvation or dehydration events.
Crystallographic Studies of the Compound and its Complexes
X-ray powder diffraction (XRPD) is an essential technique for the solid-state characterization of crystalline materials, providing a unique fingerprint for a specific crystal form. Several patents have reported characteristic XRPD patterns for crystalline sitagliptin succinate, indicating the existence of different polymorphic forms.
One patent describes a crystalline form of sitagliptin succinate with characteristic peaks in its powder X-ray diffraction pattern at the following 2-theta (2θ) angles: 13.06, 13.50, 15.73, 17.04, 17.35, 17.57, 20.15, 24.35, 25.15, 25.76, and 26.35 ± 0.2 degrees. googleapis.com
Another crystalline form, designated as Form U1, is characterized by XRPD peaks at 11.6°, 13.1°, 13.6°, 14.2°, and 15.8° ± 0.2° 2θ. google.com A more extensive list of peaks for Form U1 includes 10.6°, 11.6°, 13.1°, 13.6°, 14.2°, 15.8°, 17.4°, 24.5°, 25.3°, and 25.8° ± 0.2° 2θ. google.com
While these XRPD data confirm the crystallinity and polymorphism of sitagliptin succinate, a complete single-crystal X-ray diffraction study, which would provide detailed information about the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms in the crystal lattice, has not been reported in the available literature.
Table 2: Powder X-ray Diffraction Peaks for Crystalline Forms of Sitagliptin Succinate
| Form | Characteristic Peaks (2θ ± 0.2°) | Source(s) |
| Crystalline Form | 13.06, 13.50, 15.73, 17.04, 17.35, 17.57, 20.15, 24.35, 25.15, 25.76, 26.35 | googleapis.com |
| Form U1 | 10.6, 11.6, 13.1, 13.6, 14.2, 15.8, 17.4, 24.5, 25.3, 25.8 | google.com |
Molecular and Cellular Mechanisms of Action
Enzyme Inhibition Kinetics and Selectivity
Sitagliptin (B1680988) functions as an oral antihyperglycemic agent by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). psu.edue-dmj.org By blocking DPP-4, sitagliptin prevents the inactivation of these incretins, thereby increasing their levels in the bloodstream. psu.edu This enhancement of active incretin levels leads to a glucose-dependent increase in insulin (B600854) secretion and a suppression of glucagon (B607659) release, which helps to regulate blood glucose levels. psu.edutandfonline.com The mechanism of sitagliptin is considered a classical pathway for DPP-4 inhibitors, focusing on the inhibition of DPP-4 activity in peripheral plasma to prevent the inactivation of circulating incretin hormones. nih.gov
Research has firmly established that sitagliptin acts as a competitive inhibitor of the DPP-4 enzyme. nih.govscbt.complos.org This means that sitagliptin binds reversibly to the active site of the DPP-4 enzyme, the same site where the natural substrates (incretin hormones) would normally bind. e-dmj.org Studies have shown that the half-maximal inhibitory concentration (IC50) values for sitagliptin increase linearly with rising substrate concentrations, a key characteristic of competitive inhibition. nih.gov Furthermore, sitagliptin is described as a tight-binding inhibitor. nih.gov Unlike some other DPP-4 inhibitors that may form covalent bonds with the enzyme, sitagliptin's interaction is non-covalent. e-dmj.org
The potency of sitagliptin's inhibitory action on DPP-4 has been quantified through numerous in vitro assays, which determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These studies have consistently demonstrated that sitagliptin is a potent inhibitor, with IC50 values typically in the low nanomolar range. jst.go.jp
Different studies have reported slightly varying IC50 values, which can be attributed to different assay conditions and the source of the enzyme (e.g., human plasma, Caco-2 cell extracts, or recombinant human DPP-4).
| Reported IC50 Value | Enzyme Source/Context | Reference |
| 19 nM | Caco-2 cell extracts | nih.gov |
| 18 nM | Not specified | brieflands.com |
| 4.38 nM | Not specified | mdpi.com |
| 19 nM | Potent inhibitor of DPP-IV | drugbank.com |
| 18 nM | Highly selective DPP-4 inhibitor | drugbank.com |
These findings underscore the high affinity of sitagliptin for the DPP-4 enzyme.
A critical aspect of a DPP-4 inhibitor's profile is its selectivity for DPP-4 over other closely related enzymes, such as dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). Lack of selectivity, particularly for DPP-8 and DPP-9, has been associated with toxicities in preclinical studies. researchgate.net
Sitagliptin exhibits a high degree of selectivity for DPP-4. Research indicates that it is over 2,600 times more selective for DPP-4 than for DPP-8 and DPP-9. researchgate.netbrieflands.commdpi.com This high selectivity is attributed to its strong binding with the S2-extensive site of the DPP-4 enzyme, a feature that is absent in DPP-8 and DPP-9. tandfonline.com The leading DPP-4 inhibitors in clinical use, including sitagliptin, demonstrate low affinity for DPP-8 and DPP-9, with IC50 values for these related enzymes being significantly higher than for DPP-4. jst.go.jp This selectivity profile is a key factor in its therapeutic action, minimizing off-target effects that could arise from the inhibition of other peptidases. jst.go.jpmdpi.com
While the primary mechanism of sitagliptin is the potent and selective inhibition of DPP-4, some research has explored its potential interactions with other enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play a crucial role in the digestion of carbohydrates in the gut. e-dmj.orgtandfonline.com
Studies investigating Schiff base derivatives of sitagliptin and their metal complexes have shown inhibitory activity against both α-amylase and α-glucosidase. tandfonline.comnih.govelsevier.es However, the direct inhibitory effect of sitagliptin itself on these enzymes appears to be minimal or indirect. One source suggests that sitagliptin indirectly influences α-amylase activity. scbt.com In comparative studies, α-glucosidase inhibitors like voglibose (B1684032) act by directly reducing intestinal carbohydrate absorption, a different primary mechanism than that of sitagliptin. rsc.org A study comparing the inhibitory activity of a natural compound, stellasterol, against DPP-4 and α-glucosidase found its activity to be more similar to the α-glucosidase inhibitor acarbose (B1664774) than to sitagliptin, highlighting the distinct mechanisms of these agents. drugbank.com Therefore, while derivatives might be engineered to have these properties, sitagliptin's main therapeutic effect is not derived from significant direct inhibition of α-amylase or α-glucosidase. e-dmj.org
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanism
Molecular Binding Interactions
The interaction between sitagliptin and the DPP-4 enzyme has been elucidated through molecular docking and structural studies. These investigations reveal the specific binding modes and the key amino acid residues within the enzyme's active site that are crucial for the inhibitor's high affinity and selectivity.
The DPP-4 active site is often described as having several subsites, including the S1 and S2 pockets, which are critical for inhibitor binding. mdpi.comtandfonline.com Sitagliptin binds to the active site by anchoring into the S1, S2, and an accessory S2 extensive subsite. brieflands.comtandfonline.com
The binding of sitagliptin is characterized by a network of different types of molecular interactions:
Hydrophobic Interactions : The trifluorophenyl ring of sitagliptin occupies the hydrophobic S1 pocket. In silico studies have identified hydrophobic interactions with residues such as Tyr663 and Val712. nih.gov Other analyses mention interactions with Val656, Trp659, Tyr666, and Val711.
Hydrogen Bonds : The primary amino group of sitagliptin is crucial for its binding, forming hydrogen bonds and ionic interactions with negatively charged glutamic acid residues, specifically Glu205 and Glu206. psu.edu Hydrogen bonds have also been observed with Tyr663 and Tyr667. nih.gov
π-Stacking Interactions : These interactions occur between the aromatic rings of sitagliptin and aromatic amino acid residues in the active site, such as Phe357 and Tyr667. nih.gov
Halogen Bonds : The fluorine atoms on sitagliptin's trifluorophenyl ring participate in halogen bonds with residues like Arg123, Glu204, and Arg356. nih.gov
The combination of these interactions results in a stable sitagliptin-DPP4 complex with a strong binding affinity, calculated in one study to be -8.1 kcal/mol. nih.gov The tetrahydro-triazolopyrazine moiety of sitagliptin binds within the S2 pocket. tandfonline.com This comprehensive network of interactions explains the potent and highly selective competitive inhibition of DPP-4 by sitagliptin.
Ligand-Protein Binding Site Analysis (e.g., Human DPP-4)
Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), binds to the active site of this enzyme. smolecule.comnih.gov DPP-4 is a transmembrane glycoprotein (B1211001) that exists in both a membrane-bound and a soluble form in bodily fluids. wikipedia.orgbrieflands.com The enzyme's structure includes a C-terminal catalytic region where sitagliptin interacts. brieflands.comresearchgate.net The active site of DPP-4 features a characteristic arrangement of three amino acids: Asp-His-Ser. wikipedia.org The binding of sitagliptin to this site is a rapid and competitive process. nih.govresearchgate.net
Identification of Key Amino Acid Residues in Binding
The interaction between sitagliptin and human DPP-4 is stabilized by a network of interactions with specific amino acid residues within the enzyme's active site. nih.gov The amino group of sitagliptin is crucial for its binding, forming a salt bridge with the carboxylated groups of two glutamate (B1630785) residues, Glu205 and Glu206 , and also interacting with Tyr662 . wikipedia.org
Further analysis reveals the importance of several other residues:
Hydrophobic interactions: These occur with residues such as Tyr663 and Val712 . nih.gov
Hydrogen bonds: In addition to the interactions with Glu205 and Tyr662, hydrogen bonds are also formed with Glu203 , Glu204 , and Tyr667. nih.gov
π-Stacking interactions: The aromatic rings of sitagliptin engage in π-stacking with Phe357 and Tyr667. wikipedia.orgnih.gov
Halogenic bonds: Interactions involving the fluorine atoms of the trifluorophenyl group occur with residues like Arg123 , Glu204 , and Arg356 . nih.gov
The trifluoromethyl group of sitagliptin specifically interacts with the side chains of Arg358 and Ser209. wikipedia.org The triazolopiperazine group of the molecule also plays a role, colliding with the phenyl group of Phe357 . wikipedia.org
Table 1: Key Amino Acid Residues in Sitagliptin-DPP-4 Binding
| Interaction Type | Key Amino Acid Residues Involved |
| Salt Bridge | Glu205, Glu206, Tyr662 |
| Hydrophobic | Tyr663, Val712 |
| Hydrogen Bonds | Glu203, Glu204, Tyr662, Tyr667 |
| π-Stacking | Phe357, Tyr667 |
| Halogenic Bonds | Arg123, Glu204, Arg356 |
Nature of Intermolecular Forces
The binding of sitagliptin to the DPP-4 active site is a result of a combination of several non-covalent intermolecular forces. These forces collectively contribute to the stable and potent inhibition of the enzyme.
Hydrophobic Interactions: A significant portion of the binding energy comes from hydrophobic interactions between the hydrophobic parts of the sitagliptin molecule and the corresponding hydrophobic pockets within the DPP-4 active site. researchgate.netnih.gov These interactions are particularly noted with amino acid residues like Tyr663 and Val712. nih.gov The trifluorophenyl group of sitagliptin fits into the S1 pocket, which is a hydrophobic region. wikipedia.org
Hydrogen Bonds: Hydrogen bonds are critical for the specificity and stability of the sitagliptin-DPP-4 complex. nih.gov These bonds form between the polar groups of sitagliptin and specific amino acid residues in the active site, including Glu203, Glu204, Tyr663, and Tyr667. nih.gov
Halogenic Bonds: The fluorine atoms on the trifluorophenyl ring of sitagliptin can form halogen bonds. These interactions have been observed with residues such as Arg123, Glu204, and Arg356. nih.gov
Ionic Interactions (Salt Bridges): As mentioned previously, a key interaction is the salt bridge formed between the primary amine of sitagliptin and the acidic side chains of Glu205 and Glu206, as well as an interaction with Tyr662. wikipedia.org
The combination of these forces results in a strong and specific binding of sitagliptin to DPP-4, leading to its effective inhibition. nih.gov
Cellular Signaling Pathways in Model Systems (Mechanistic Focus)
Glucagon-like Peptide-1 Receptor (GLP-1R) Mediated Pathways
Sitagliptin's primary mechanism of action is the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). smolecule.complos.org This leads to an increase in the circulating levels of active GLP-1. plos.org GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor. nih.govfrontiersin.org The activation of GLP-1R initiates a cascade of intracellular signaling events. frontiersin.org
In pancreatic β-cells, the binding of GLP-1 to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org The activation of these pathways ultimately potentiates glucose-stimulated insulin secretion. frontiersin.org Studies in rat models have shown that sitagliptin administration activates the GLP-1/GLP-1R pathway, increasing the expression of both GLP-1 and GLP-1R. nih.gov Furthermore, research has demonstrated that the neuroprotective effects of sitagliptin, such as promoting axonal regeneration after spinal cord injury, are mediated through the GLP-1R. nih.gov
AMP-Activated Protein Kinase (AMPK) Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolism. dovepress.comfrontiersin.org Activation of AMPK can lead to increased glucose uptake in muscles, enhanced fatty acid oxidation, and reduced glucose production in the liver. dovepress.com
Research has indicated that sitagliptin can activate AMPK. In a rat model of diabetic cardiomyopathy, sitagliptin administration led to increased phosphorylation of AMPK, which contributed to the attenuation of cardiac apoptosis. nih.gov Another study in a rat model of non-alcoholic fatty liver disease (NAFLD) found that sitagliptin reactivated the SIRT1/AMPK pathway, which was suppressed by a high-fat diet. spandidos-publications.com This activation of AMPK was associated with improved liver steatosis and insulin resistance. spandidos-publications.com The activation of the AMPK/PGC-1α signaling pathway by sitagliptin, stimulated by GLP-1R, has also been implicated in its protective effects following spinal cord injury. nih.gov
Table 2: Effects of Sitagliptin on AMPK Activation in Model Systems
| Model System | Key Findings | Reference |
| Rat model of diabetic cardiomyopathy | Sitagliptin administration alleviated the decreased phosphorylation of AMPK. | nih.gov |
| Rat model of non-alcoholic fatty liver disease | Sitagliptin treatment rescued the expression of SIRT1 and total AMPKα1, and enhanced the phosphorylation of AMPKα1. | spandidos-publications.com |
| Rat model of spinal cord injury | Sitagliptin activated the AMPK/PGC-1α signaling pathway via GLP-1R stimulation. | nih.gov |
Angiotensin-Converting Enzyme 2 (ACE2) Interactions and Related Axes
Research has emerged suggesting potential interactions between sitagliptin and the angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.netresearchgate.net ACE2 is known as the primary receptor for the entry of SARS-CoV-2 into host cells. One study has proposed through in silico analysis that sitagliptin can interact with ACE2 at two distinct sites. researchgate.net This interaction is also depicted when ACE2 is bound to the spike protein of SARS-CoV-2. researchgate.net The potential for sitagliptin to interact with ACE2 has led to investigations into its possible effects in the context of viral infections that utilize this receptor.
Effects on Apoptotic Markers (e.g., Bax, Bcl-2, Caspase-3 in neuronal models)
Sitagliptin has demonstrated significant anti-apoptotic effects in various neuronal models, primarily by modulating the expression of key proteins involved in the programmed cell death cascade. nih.gov The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, plays a critical role in regulating apoptosis. nih.gov Caspase-3 is a crucial executioner caspase that, once activated, leads to the final steps of cell death. nih.govresearchgate.net
Research in rat models of type 2 diabetes (T2DM) with associated neurodegeneration has shown that the induction of diabetes leads to increased neuronal apoptosis in the brain. nih.gov This is characterized by elevated levels of Bax and Caspase-3. nih.gov Administration of sitagliptin was found to counteract these changes, providing a neuroprotective effect. nih.gov Specifically, sitagliptin treatment significantly increased the levels of the anti-apoptotic protein Bcl-2, while concurrently reducing the levels of the pro-apoptotic proteins Bax and Caspase-3. nih.govnih.gov
Similar findings have been observed in models of acute spinal cord injury (SCI). In SCI models, neuronal apoptosis is a major contributor to neurological impairment. nih.gov Studies have shown that following SCI, the expression of pro-apoptotic Bax and cleaved Caspase-3 increases, while the anti-apoptotic protein Bcl-2 decreases. nih.gov Treatment with sitagliptin significantly reversed these effects, reducing the expression of Bax and cleaved Caspase-3 and increasing Bcl-2 levels, particularly within neurons. nih.gov This modulation of apoptotic markers suggests that sitagliptin helps to prevent excessive cell death and preserve neuronal tissue. nih.govresearchgate.net The anti-apoptotic activity of sitagliptin is considered a key mechanism behind its neuroprotective properties observed in experimental models. nih.govresearchgate.net
Table 1: Effect of Sitagliptin on Apoptotic Markers in the Brains of T2DM-Induced Rats
| Marker | Control Group | T2DM Group | T2DM + Sitagliptin Group |
|---|---|---|---|
| Bcl-2 (pg/g protein) | High | Significantly Decreased | Significantly Increased vs. T2DM |
| Bax (relative units) | 4.473 ± 0.232 | 5.912 ± 0.303 | 4.823 ± 0.280 |
| Caspase-3 (relative units) | 0.638 ± 0.049 | 1.557 ± 0.134 | Significantly Decreased vs. T2DM |
Data derived from a study on T2DM-induced neurodegeneration in rats. nih.gov
Modulation of Oxidative Stress Markers (e.g., Malondialdehyde, Glutathione)
Sitagliptin exerts significant antioxidant effects by modulating key markers of oxidative stress. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a critical factor in cellular damage and the pathology of various diseases, including neurodegenerative conditions. nih.gov Two important markers used to assess oxidative stress are Malondialdehyde (MDA), an indicator of lipid peroxidation, and Glutathione (GSH), a crucial non-enzymatic antioxidant. nih.govmdpi.comjournalagent.com
In experimental models, sitagliptin has consistently demonstrated the ability to reduce oxidative stress. nih.govnih.gov Studies in T2DM-induced rats with neurodegeneration showed that sitagliptin treatment effectively improved oxidative stress markers in the brain. nih.gov This was evidenced by a significant reduction in MDA levels and a concurrent enhancement of GSH levels. nih.govnih.gov This suggests that sitagliptin helps protect neurons from oxidative damage by inhibiting lipid peroxidation and bolstering the brain's antioxidant capacity. semanticscholar.org
The antioxidant properties of sitagliptin are not limited to neuronal models. In experimental models of atherosclerosis using hyperlipidemic rabbits, treatment with sitagliptin led to a significant reduction in aortic MDA levels and a significant increase in aortic GSH content. nih.gov Similarly, in studies on drug-induced toxicities, sitagliptin has been shown to decrease MDA levels while increasing GSH and other antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.netekb.eg This antioxidant activity may be linked to its ability to enhance the Nrf2 pathway, a key regulator of antioxidant enzyme expression. mdpi.commdpi.com
Table 2: Effect of Sitagliptin on Oxidative Stress Markers
| Model | Marker | Control/Untreated Group | Sitagliptin-Treated Group |
|---|---|---|---|
| T2DM-Associated Neurodegeneration (Brain) | Malondialdehyde (MDA) | Normal | Significantly Decreased |
| Glutathione (GSH) | Normal | Significantly Enhanced | |
| Atherosclerosis (Aorta) | Malondialdehyde (MDA) | Increased | Significantly Reduced |
| Glutathione (GSH) | Decreased | Significantly Increased | |
| Drug-Induced Toxicity (Kidney/Brain) | Malondialdehyde (MDA) | Increased | Significantly Decreased |
| Glutathione (GSH) | Decreased | Significantly Increased |
Data compiled from studies on neurodegeneration, atherosclerosis, and drug-induced toxicity. nih.govresearchgate.netnih.govekb.eg
Influence on Inflammatory Markers (e.g., Cyclooxygenase-2, Prostaglandin E2, Tumor Necrosis Factor-α, Nuclear Factor-κB)
Sitagliptin exhibits potent anti-inflammatory effects by modulating several key inflammatory pathways and mediators. nih.govfrontiersin.org Chronic inflammation is a hallmark of many neurodegenerative diseases and other pathological conditions. semanticscholar.orgnih.gov Sitagliptin's mechanism of action involves the downregulation of pro-inflammatory markers such as Cyclooxygenase-2 (COX-2), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), and Nuclear Factor-κB (NF-κB). nih.govnih.govtandfonline.com
COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) like PGE2 during inflammation. brieflands.comijbs.com TNF-α is a pro-inflammatory cytokine, and NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. nih.govbrieflands.com
In vivo studies on T2DM-induced rats demonstrated that sitagliptin significantly reduced inflammation in the brain. nih.gov The treatment lowered the cerebral levels of COX-2, PGE2, TNF-α, and NF-κB. nih.govnih.gov This anti-inflammatory action is believed to contribute significantly to its neuroprotective effects. nih.govnih.gov Further research in in vitro models of hypoxia-induced damage in human endometrial stromal cells corroborated these findings, showing that sitagliptin pronouncedly repressed the production of inflammatory mediators, including COX-2 and PGE2. tandfonline.comresearchgate.net The study also showed that sitagliptin inhibited the activation of the NF-κB pathway. tandfonline.comresearchgate.net By suppressing these key inflammatory markers, sitagliptin helps to mitigate the inflammatory cascade that contributes to tissue damage in various disease models. tandfonline.comjournal-dtt.org
Table 3: Effect of Sitagliptin on Inflammatory Markers in T2DM-Induced Rat Brains
| Marker | Control Group | T2DM Group | T2DM + Sitagliptin Group |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) (ng/g protein) | 1.137 ± 0.089 | 2.147 ± 0.129 | 1.513 ± 0.103 |
| Prostaglandin E2 (PGE2) (pg/g protein) | 13.98 ± 1.054 | 26.34 ± 1.938 | 18.25 ± 1.127 |
| Tumor Necrosis Factor-α (TNF-α) (pg/g protein) | 89.27 ± 6.834 | 148.3 ± 9.345 | 106.4 ± 7.593 |
| Nuclear Factor-κB (NF-κB) (ng/g protein) | 1.898 ± 0.144 | 2.867 ± 0.168 | Significantly Decreased vs. T2DM |
Data derived from a study on T2DM-induced neurodegeneration in rats. nih.gov
Pre Clinical Mechanistic Investigations in Non Human Model Systems
In Vitro Cellular Mechanistic Studies
Investigation of Cellular Proliferation and Apoptosis Mechanisms in Specific Cell Lines
Sitagliptin (B1680988) has been shown to influence cellular proliferation and apoptosis, key processes in cell health and disease. In vitro studies using specific cell lines have provided insights into these mechanisms. For instance, in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, sitagliptin has demonstrated protective effects against apoptosis. nih.gov Research indicates that sitagliptin administration significantly reduces the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This suggests a role for sitagliptin in promoting cell survival.
In the context of pancreatic beta cells, which are crucial for insulin (B600854) production, sitagliptin has been observed to inhibit apoptosis and promote proliferation. e-dmj.org Studies have shown that sitagliptin can protect these cells from damage induced by various stressors. nih.gov This protective effect is partly attributed to the preservation of beta-cell mass. e-dmj.org Furthermore, sitagliptin has been found to reduce inflammation-induced β-cell apoptosis in prediabetic conditions by suppressing pro-apoptotic cytokines. nih.gov
Table 1: Effect of Sitagliptin on Apoptotic Markers in PC12 Cells
| Marker | Effect of Sitagliptin | Reference |
| Bax | Decreased expression | nih.gov |
| Cleaved Caspase-3 | Decreased expression | nih.gov |
| Bcl-2 | Increased expression | nih.gov |
Analysis of Gene and Protein Expression Related to Mechanistic Pathways
The mechanisms of sitagliptin's action involve the modulation of specific genes and proteins. A key target is the Glucagon-Like Peptide-1 Receptor (GLP-1R). Studies have shown that sitagliptin can increase the protein expression of GLP-1R. nih.gov In a rat model of spinal cord injury, the expression of GLP-1R was found to be decreased, and sitagliptin administration significantly increased its protein level. nih.gov This upregulation of GLP-1R is crucial for mediating the downstream effects of GLP-1, a hormone with diverse physiological roles.
The activation of the GLP-1R by its ligand, GLP-1, whose levels are increased by sitagliptin, triggers various intracellular signaling pathways. nih.gov One such pathway is the AMPK/PGC-1α signaling pathway, which was found to be activated by sitagliptin through GLP-1R stimulation. nih.gov This activation contributes to the neuroprotective effects observed with sitagliptin treatment. nih.gov
Biochemical Marker Analysis in Cell Culture Supernatants
In vitro studies analyzing cell culture supernatants have provided direct evidence of sitagliptin's effect on hormonal secretion. By inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), sitagliptin prevents the degradation of incretin (B1656795) hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). europa.eu This leads to increased levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. europa.eunih.gove-dmj.org
Simultaneously, the elevated levels of active GLP-1 suppress the release of glucagon (B607659) from pancreatic alpha cells. europa.eunih.gov This dual action of increasing insulin and decreasing glucagon levels contributes to improved glycemic control. Studies using cultured human islets have shown that sitagliptin can increase GLP-1 secretion. researchgate.net
In Vivo Mechanistic Studies in Animal Models
Rodent Models for Investigating Neuroprotective Mechanisms
Rodent models have been instrumental in elucidating the neuroprotective mechanisms of sitagliptin. In rat models of Type 2 Diabetes Mellitus (T2DM), sitagliptin has demonstrated significant neuroprotective effects. nih.govnih.gov These studies have shown that sitagliptin can mitigate neurodegenerative processes associated with diabetes. nih.govnih.gov
Furthermore, in a rat model of spinal cord injury (SCI), administration of sitagliptin was found to alleviate neuronal apoptosis and enhance axon regeneration. nih.gov The expression of GLP-1R, which was observed to decrease after SCI, was significantly increased by sitagliptin treatment. nih.gov This suggests that the neuroprotective effects of sitagliptin in this context are mediated, at least in part, through the GLP-1R signaling pathway. nih.gov
Evaluation of Enzyme Levels in Tissues
In vivo studies in T2DM-induced rats have revealed that sitagliptin treatment significantly reduces the levels of several key enzymes in the brain that are implicated in neurodegeneration. nih.govnih.gov These enzymes include:
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Elevated levels are associated with cognitive decline. Sitagliptin treatment has been shown to reduce brain AChE levels. nih.govnih.gov
Beta-secretase-1 (BACE-1): An enzyme involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease. Sitagliptin has been found to lower BACE-1 levels in the brain. nih.govnih.gov
Glycogen synthase kinase-3β (GSK-3β): An enzyme implicated in tau hyperphosphorylation and neuroinflammation. Sitagliptin treatment effectively reduces the levels of GSK-3β in the brain. nih.govnih.gov
Dipeptidyl peptidase-4 (DPP-4): The primary target of sitagliptin. As expected, sitagliptin treatment leads to a reduction in DPP-4 levels in the brain. nih.govnih.gov
Table 2: Effect of Sitagliptin on Brain Enzyme Levels in T2DM-Induced Rats
| Enzyme | Effect of Sitagliptin | Reference |
| Acetylcholinesterase (AChE) | Reduced | nih.govnih.gov |
| Beta-secretase-1 (BACE-1) | Reduced | nih.govnih.gov |
| Glycogen synthase kinase-3β (GSK-3β) | Reduced | nih.govnih.gov |
| Dipeptidyl peptidase-4 (DPP-4) | Reduced | nih.govnih.gov |
Assessment of Axon Regeneration and Neuronal Integrity in Neurological Models
Sitagliptin has been investigated for its neuroprotective and neuroregenerative potential in various non-human neurological models. Studies indicate that its mechanisms extend beyond glycemic control, influencing pathways involved in neuronal survival, apoptosis, and axonal growth.
In a rat model of spinal cord injury (SCI), administration of sitagliptin was found to promote significant functional recovery. nih.gov This was associated with an enhanced capacity for axon regeneration and an alleviation of neuronal apoptosis at the injury site. Mechanistically, sitagliptin treatment increased the protein levels of Glucagon-like peptide-1 receptor (GLP-1R), which were observed to decrease following SCI. nih.gov The neuroprotective effects were reversed by a GLP-1R inhibitor, exendin9-39, underscoring the critical role of this receptor in mediating sitagliptin's benefits. nih.gov Further analysis revealed that sitagliptin administration led to an increased expression of proteins associated with microtubule stabilization and axonal growth, including acetylated-tubulin (Ace-tubulin), Microtubule-associated protein 2 (Map2), and Growth-associated protein 43 (GAP43). nih.gov Concurrently, sitagliptin treatment diminished the levels of pro-apoptotic proteins such as cleaved-caspase3 and Bax, while increasing the anti-apoptotic protein Bcl-2. nih.gov
The neuroprotective effects of sitagliptin have also been documented in models of diabetic retinopathy. In streptozotocin (B1681764) (STZ)-induced diabetic rats, sitagliptin prevented neuronal cell death in the retina. mdpi.com In db/db mice, a model for type 2 diabetes, topical administration of sitagliptin was shown to prevent diabetes-induced synaptic failure. mdpi.com It significantly counteracted the downregulation of several crucial presynaptic proteins, including synapsin I, synaptophysin, synaptotagmin, syntaxin (B1175090) 1A, vesicle-associated membrane protein 2 (VAMP2), and synaptosomal-associated protein of 25 kDa (SNAP25). mdpi.com These effects were attributed to the drug's direct action in the retina, as they occurred without changes in systemic blood glucose levels. mdpi.com
Furthermore, research in models of neurodegenerative diseases suggests a broader neuroprotective role for sitagliptin. Studies have indicated its ability to slow the progression of Alzheimer's disease by reducing amyloid deposits in transgenic mouse models and to improve memory performance in rat models of Parkinson's disease. nih.gov These findings collectively position sitagliptin as a compound with significant potential for preserving neuronal integrity and promoting repair in various neurological conditions. nih.gov
| Neurological Model | Key Findings | Biomarkers Assessed | Reference |
|---|---|---|---|
| Spinal Cord Injury (Rat) | Improved functional recovery, enhanced axon regeneration, and reduced neuronal apoptosis. | GLP-1R, Ace-tubulin, Map2, GAP43, Cleaved-caspase3, Bax, Bcl-2 | nih.gov |
| Diabetic Retinopathy (db/db Mouse) | Prevented downregulation of presynaptic proteins, preserving synaptic function. | Synapsin I, Synaptophysin, Synaptotagmin, Syntaxin 1A, VAMP2, SNAP25 | mdpi.com |
| Alzheimer's Disease (Transgenic Mouse) | Reduced amyloid deposits. | Amyloid-β plaques | nih.gov |
| Parkinson's Disease (Rat) | Enhanced memory performance. | Behavioral tests | nih.gov |
Investigation of Biochemical and Molecular Changes in Specific Organs (e.g., kidney, liver, intestine for ACE2 expression)
Preclinical studies in non-human models have explored the effects of sitagliptin on biochemical and molecular pathways in various organs, with a particular focus on the components of the renin-angiotensin system (RAS), such as Angiotensin-Converting Enzyme 2 (ACE2).
In a rat model of chronic kidney disease (CKD) created by 5/6 nephrectomy, sitagliptin demonstrated significant cardioprotective effects linked to the modulation of the RAS. nih.gov The CKD model exhibited increased cardiac expression of Angiotensin-Converting Enzyme (ACE) and decreased expression of ACE2, leading to an imbalance favoring the production of Angiotensin II (Ang II) over the protective peptide Angiotensin-(1-7). nih.gov Treatment with sitagliptin completely prevented these changes, restoring the cardiac ACE/ACE2 balance. nih.gov Specifically, sitagliptin increased the cardiac mRNA and protein expression of ACE2, reduced the elevated levels of Ang II, and enhanced the levels of Ang-(1-7) in the heart tissue of the CKD rats. nih.govnih.govmdpi.com These effects were independent of changes in blood glucose levels, suggesting a direct organ-protective mechanism. nih.gov
The interplay between Dipeptidyl peptidase-4 (DPP-4), the target of sitagliptin, and ACE2 has been a subject of investigation. DPP-4 is known to be expressed in multiple tissues, including the kidney, liver, and intestine. nih.govdiabetessociety.com.au While direct evidence from preclinical models on the effect of sitagliptin on ACE2 expression in the liver is limited in the available literature, the findings in cardiac and renal models are significant. The modulation of the ACE2/Ang-(1-7) axis is a key mechanism of cardioprotection conferred by sitagliptin in the context of renal disease. nih.gov
In the intestine, studies have highlighted the importance of ACE2 in maintaining gut barrier integrity, which can be compromised in diabetes. mdpi.com In a type 1 diabetic mouse model, diabetes was shown to reduce intestinal ACE2 levels. While this study used an engineered ACE2-expressing probiotic to restore gut integrity rather than sitagliptin, it underscores the potential therapeutic relevance of modulating intestinal ACE2. mdpi.com Computational network pharmacology and molecular docking studies have also predicted that ACE2 may be a novel direct target for sitagliptin, suggesting a potential binding affinity between the two molecules that warrants further experimental validation. researchgate.net
| Organ/Tissue | Animal Model | Biochemical/Molecular Change | Reference |
|---|---|---|---|
| Heart | Nephrectomy Rat (CKD model) | Increased ACE2 mRNA and protein expression. | nih.govnih.gov |
| Heart | Nephrectomy Rat (CKD model) | Decreased cardiac ACE/ACE2 ratio. | nih.govmdpi.com |
| Heart | Nephrectomy Rat (CKD model) | Reduced Angiotensin II levels. | nih.gov |
| Heart | Nephrectomy Rat (CKD model) | Enhanced Angiotensin-(1-7) levels. | nih.gov |
| Kidney | Nephrectomy Rat (CKD model) | Sitagliptin treatment prevented changes in cardiac ACE2 expression induced by renal ablation. | nih.gov |
| Intestine | Type 1 Diabetic Mouse (Akita) | Diabetes reduced intestinal ACE2 levels (study did not test sitagliptin directly). | mdpi.com |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as sitagliptin (B1680988), and its target protein.
Molecular docking simulations are frequently employed to predict the binding affinity and conformation of sitagliptin with its primary target, Dipeptidyl Peptidase-4 (DPP-4), as well as other potential protein targets. The binding affinity, often expressed as a Gibbs free energy value (ΔG) in kcal/mol, indicates the strength of the interaction; a lower value suggests a more stable and stronger bond. researchgate.net
Studies have shown that sitagliptin fits effectively into the binding pocket of the DPP-IV enzyme. researchgate.netresearchgate.net One docking analysis reported a binding energy of -8.63 kcal/mol for sitagliptin with DPP-IV. researchgate.net Another study focusing on the DPP-4 complex (PDB ID: 2ONC) determined a Gibbs free energy of -7.4 kcal/mol. mdpi.com This same study identified specific interactions, including two conventional hydrogen bonds with the amino acid residues LYS19, SER73, and LYS112. mdpi.com Docking analyses against other potential targets have also been performed, revealing a binding energy of -7.6 kcal/mol with MET, a receptor tyrosine kinase. researchgate.net These simulations provide a static, three-dimensional model of the ligand-protein complex, highlighting the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.comfrontiersin.org
Interactive Table: Sitagliptin Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (if specified) | Source(s) |
| DPP-IV | Not Specified | -8.63 | Not Specified | researchgate.net |
| DPP-4 | 2ONC | -7.4 | LYS19, SER73, LYS112 | mdpi.com |
| DPP-IV | 6B1E | -7.4 | Not Specified | researchgate.net |
| ACE2 | Not Specified | -8.7 | ASN210, ASP206, GLY205, GLU208, TYR196 | frontiersin.orgnih.gov |
| MET | Not Specified | -7.6 | Not Specified | researchgate.net |
| CD24 | Not Specified | -9.6 | ARG125, TYR631 | mdpi.com |
| CTNNB1 | Not Specified | -7.4 | Not Specified | mdpi.com |
| SOX4 | Not Specified | -9.1 | Not Specified | mdpi.com |
Beyond its established role as a DPP-4 inhibitor, computational studies have been pivotal in identifying potential new protein targets for sitagliptin. nih.govnih.gov This exploration opens avenues for understanding its pleiotropic effects and potential for drug repurposing. mdpi.com
Through a combination of network pharmacology and molecular docking, Angiotensin-Converting Enzyme 2 (ACE2) was identified as a novel target closely related to DPP4. frontiersin.orgnih.govnih.govresearchgate.net Subsequent docking analysis confirmed a strong binding ability between sitagliptin and ACE2, with a score of -8.7 kcal/mol, which was superior to that of a known ACE2 ligand. frontiersin.orgnih.gov The interaction was characterized by hydrogen bonds, halogen bonds, and hydrophobic interactions within the active pocket of ACE2. frontiersin.org
In another study, affinity purification mass spectrometry combined with computational methods identified seven high-confidence binding proteins for sitagliptin. nih.gov Among these, molecular docking and subsequent molecular dynamics simulations confirmed stable binding to Lysophospholipase-Like 1 (LYPLAL1) and T-complex protein 1 (TCP1). nih.gov The research suggested that sitagliptin binds to the catalytic triad (B1167595) of LYPLAL1 and the P-loop of the ATP-binding pocket of TCP1. nih.gov
Furthermore, in the context of cancer research, molecular docking was used to evaluate sitagliptin's potential to interact with oncogenic signatures in colorectal and thyroid cancer. researchgate.netmdpi.com These studies predicted that sitagliptin could form stable complexes with proteins such as CD24, CTNNB1 (β-catenin), SOX4, and MET, with high binding affinities. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This allows for the assessment of the stability of the protein-ligand complex and the investigation of conformational changes that occur upon binding. researchgate.netfrontiersin.org
MD simulations are critical for validating the results of molecular docking by assessing the stability of the predicted protein-ligand complex in a simulated physiological environment. researchgate.net Key metrics used to judge stability include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over the simulation period. nih.govmdpi.com A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com
An MD simulation of the sitagliptin-ACE2 complex was conducted for 50 nanoseconds to verify the docking results. nih.gov The analysis showed that the backbone RMSD of the complex stabilized at approximately 0.30 nm after 11 ns, indicating the formation of a stable complex. nih.gov The stability of the sitagliptin-ACE2 complex was found to be greater than that of a reference compound complex. nih.govresearchgate.net
Similarly, MD simulations were used to confirm that sitagliptin can bind stably within the active sites of the novel targets LYPLAL1 and TCP1. nih.gov The stability was further quantified using Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis, which calculates the binding free energy of the complex. nih.gov The consistent maintenance of interactions, such as hydrogen bonds, throughout the simulation provides further evidence of complex stability. mdpi.com
Interactive Table: MD Simulation Parameters for Sitagliptin Complexes
| Complex | Simulation Time (ns) | Stability Metric | Finding | Source(s) |
| Sitagliptin-ACE2 | 50 | RMSD | Complex reached a stable state after 11 ns; backbone RMSD stabilized near 0.30 nm. | nih.gov |
| Sitagliptin-LYPLAL1 | Not Specified | MMPBSA | Sitagliptin can stably bind in the active site. | nih.gov |
| Sitagliptin-TCP1 | Not Specified | MMPBSA | Sitagliptin can stably bind in the active site. | nih.gov |
Proteins are not static entities; they undergo conformational changes that are often essential for their function. frontiersin.org MD simulations allow researchers to investigate how the binding of a ligand like sitagliptin influences the protein's structure and dynamics. asm.orgnih.gov
A key analysis in this context is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues throughout the simulation. nih.gov By comparing the RMSF of the protein alone versus the protein-ligand complex, researchers can identify regions that become more rigid or more flexible upon ligand binding. This provides insight into the allosteric effects of binding and how sitagliptin might modulate the protein's function. For instance, in the study of the sitagliptin-ACE2 complex, RMSF was used to characterize the flexibility and motion of amino acid residues in the receptor protein during the simulation process. nih.gov While sitagliptin itself does not bind to the catalytic triad of DPP-4, its binding blocks substrate entry, an action whose dynamics and resulting conformational shifts can be explored through MD simulations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com
A QSAR study was conducted based on a series of 35 DPP-4 inhibitors, with sitagliptin as a reference compound, to understand the key molecular features affecting their inhibitory activity. nih.gov The resulting models established that several physicochemical parameters are critical for DPP-4 inhibition. These include hydrophobicity (described by the logarithm of the octanol/water partition coefficient, logP), the count of rotatable bonds, the number of hydrogen bond donor and acceptor atoms, and the topological polar surface area (TPSA). nih.gov
The predictive power of the developed QSAR models was confirmed by significant statistical coefficients. nih.gov Based on the established QSAR equations, the study proposed 19 new sitagliptin derivatives with potentially improved pharmacological effects as DPP-4 inhibitors. nih.gov This demonstrates the utility of QSAR in lead optimization by identifying specific structural modifications that are likely to enhance biological activity. jocpr.comnih.gov
Interactive Table: Statistical Validation of a QSAR Model for DPP-4 Inhibitors
| Statistical Parameter | Description | Value | Source(s) |
| r² | Fitted correlation coefficient | 0.85 | nih.gov |
| q² | Cross-validated correlation coefficient | 0.77 | nih.gov |
| Standard Error of Prediction | The standard deviation of the prediction errors | 0.34 | nih.gov |
Correlation of Chemical Structure with Mechanistic Activity
The therapeutic effect of sitagliptin is intrinsically linked to its chemical structure, which allows for precise interaction with the active site of the DPP-4 enzyme. nih.gov Computational studies, such as those employing density functional theory (DFT), have been instrumental in exploring this relationship. nepjol.info These studies analyze the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, to understand its chemical reactivity. nepjol.info
The interaction of sitagliptin with the DPP-4 active site is a key determinant of its inhibitory activity. semanticscholar.org The S1 pocket of DPP-4 is notably hydrophobic, and sitagliptin's trifluorophenyl moiety effectively binds within this pocket, forming π-bonds with key residues like Tyr547. brieflands.com The amide group of sitagliptin occupies the S2 pocket, forming a salt bridge with Glu205 and Glu206. brieflands.com Furthermore, the trifluoromethyl triazole group extends into the S2 extensive subsite, contributing to the molecule's high potency. nih.govbrieflands.com Quantum theory of atoms in molecules (QTAIM) has been used to study intramolecular hydrogen bonding, identifying a significant bond between H42 and N11. nepjol.info
Quantitative structure-activity relationship (QSAR) studies have further illuminated the structural requirements for DPP-4 inhibition. researchgate.net These models establish a mathematical correlation between the chemical features of a series of compounds and their biological activities, aiding in the prediction of the potency of new analogues. researchgate.net
Design of Novel Analogues with Enhanced Binding or Selectivity
The structural understanding of the sitagliptin-DPP-4 interaction has paved the way for the rational design of novel analogues with improved properties. By modifying the core structure of sitagliptin, researchers aim to enhance binding affinity, selectivity, and pharmacokinetic profiles. semanticscholar.org
One approach involves the design of ring-constrained analogues to reduce flexibility and potentially improve binding. diva-portal.org For instance, the development of neogliptin, which incorporates a 2-aza-bicyclo[2.2.1]heptane moiety, resulted in a more potent DPP-4 inhibitor than sitagliptin. diva-portal.org This modification aimed to create a less flexible structure, which can be energetically favorable for binding. diva-portal.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. ijcrt.org For sitagliptin and other DPP-4 inhibitors, a pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ijcrt.orgbepls.com
These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active DPP-4 inhibitors. ijcrt.orgmdpi.com This approach has been successfully used to find new potential lead compounds for the treatment of type 2 diabetes. ijcrt.org For example, a virtual screening experiment based on the pharmacophore of sitagliptin, among other gliptins, led to the identification of numerous potential inhibitor compounds from a database of over 244 million molecules. mdpi.com
The process often involves a multi-stage approach, starting with pharmacophore-based screening, followed by molecular docking simulations to predict the binding affinity and orientation of the hit compounds within the DPP-4 active site. mdpi.comnih.gov This hierarchical screening model helps to prioritize compounds for further experimental testing. mdpi.com
Network Pharmacology Approaches for Pathway Elucidation
Network pharmacology offers a systems-level perspective to understand the complex mechanisms of drug action by analyzing the interactions between drugs, targets, and biological pathways. nih.govmdpi.com
Identification of Protein-Protein Interactions and Signaling Networks
Network pharmacology studies on sitagliptin have helped to identify not only its primary target, DPP-4, but also a network of interacting proteins and signaling pathways. nih.govsrce.hr These analyses often start by identifying known drug targets and then expanding the network to include their first- and second-shell protein interactors. srce.hr
For sitagliptin, such studies have revealed connections to proteins involved in viral processes, immune responses, and inflammation. srce.hr One significant finding is the interaction between DPP-4 and Angiotensin-Converting Enzyme 2 (ACE2), suggesting a potential cross-talk between these two proteins. nih.govsrce.hr This interaction is of particular interest due to the role of ACE2 in various physiological processes. nih.gov In some studies, protein-protein interaction (PPI) networks are constructed to visualize the relationships between up- or down-regulated proteins following sitagliptin administration, providing insights into its broader biological effects. researchgate.net
Prediction of Synergistic Molecular Mechanisms
By elucidating the broader network of interactions, network pharmacology can predict potential synergistic molecular mechanisms. nih.govmdpi.com For sitagliptin, it has been proposed that its activity may be synergistic with the ACE2/Ang-(1-7)/MasR axis. nih.govresearchgate.net This could lead to beneficial effects beyond glucose control, such as promoting insulin (B600854) secretion, inhibiting islet β-cell apoptosis, and improving insulin resistance, inflammation, and oxidative stress. nih.govresearchgate.net
Furthermore, network pharmacology combined with molecular docking has been used to predict the synergistic effects of sitagliptin in other disease contexts, such as colorectal cancer. mdpi.com Studies have shown that sitagliptin can target oncogenic signatures like CD24/CTNNB1/SOX4, suggesting a potential for repurposing the drug. mdpi.com In some cases, network analysis has suggested that multiple targets of sitagliptin may induce a synergistic effect when used as a therapeutic agent. mdpi.com These computational predictions provide a theoretical basis for further experimental validation of combination therapies and new therapeutic applications for sitagliptin. mdpi.commdpi.com
Degradation Pathways and Environmental Chemical Fate
Forced Degradation Studies Under Specific Chemical Conditions (e.g., Acidic Conditions)
Forced degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. Sitagliptin (B1680988) has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to assess its stability. sci-hub.seresearchgate.net
Under acidic conditions, sitagliptin shows significant degradation. One study reported that after 6 hours of exposure to 2.5 M hydrochloric acid (HCl) at 60°C, approximately 20% of sitagliptin in coated tablets and 30% of the sitagliptin reference standard had degraded. ufrgs.br Preliminary studies at room temperature with the same acid concentration showed only 4% degradation over 6 hours, indicating that temperature accelerates the degradation process. researchgate.net Another investigation using 2 M HCl at 100°C for 24 hours also resulted in significant degradation. scispace.com Similarly, high degradation (85.0%) was observed in 2 M HCl in a separate study. sci-hub.se
In strongly alkaline conditions (e.g., 2 M sodium hydroxide), sitagliptin also demonstrates high levels of degradation, with one study reporting as much as 91.67% degradation. sci-hub.se Oxidative conditions, such as exposure to hydrogen peroxide, also lead to degradation, with reported levels around 31.24%. sci-hub.se Furthermore, sitagliptin has shown susceptibility to degradation under dry heat. sci-hub.sescispace.com However, it appears to be relatively stable under photolytic and humidity stress conditions. europa.eu The degradation of sitagliptin in strongly acidic, alkaline, and oxidative environments has been observed to follow first-order kinetics. sci-hub.seresearchgate.net
Several degradation products (DPs) of sitagliptin have been identified under various stress conditions. In forced degradation studies under acidic conditions (2.5 M HCl at 60°C), two major degradation products, designated as DP1 and DP2, were observed. ufrgs.brufrgs.br Other studies have identified a broader range of degradation products under different stress conditions, including those resulting from interactions with excipients like magnesium stearate, which can lead to the formation of products such as P2, P4, P6a, and P6b. sci-hub.se
A study using UPLC-MS/MS identified six major degradation products formed during stress testing. thieme-connect.com The formation of these products is a result of the specific chemical stresses applied to the sitagliptin molecule.
Advanced analytical techniques are crucial for the separation and structural elucidation of sitagliptin's degradation products. Ultra-Performance Liquid Chromatography coupled with a UV detector and a mass spectrometer (UPLC-UV/MS) has been effectively used to characterize DPs. ufrgs.brresearchgate.netufrgs.br For instance, the structural characterization of DP1 and DP2, formed under acidic conditions, was accomplished using UPLC-UV/MS, which provided essential information to understand the degradation mechanism. ufrgs.brufrgs.br
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool employed in these studies. A sensitive UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method was developed to identify degradation products. thieme-connect.com This technique allows for the separation of sitagliptin from its degradants on a C18 column and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. thieme-connect.com LC-MS has also been instrumental in identifying degradation products resulting from the interaction between sitagliptin and pharmaceutical excipients. sci-hub.se
The table below summarizes the key degradation products identified in forced degradation studies.
Table 1: Identified Degradation Products of Sitagliptin from Forced Degradation Studies
| Degradation Product ID | Stress Condition | Analytical Technique | Reference |
| DP1 | Acidic (2.5M HCl, 60°C) | UPLC-UV/MS | ufrgs.br, researchgate.net, ufrgs.br |
| DP2 | Acidic (2.5M HCl, 60°C) | UPLC-UV/MS | ufrgs.br, researchgate.net, ufrgs.br |
| P2 | High Temperature/Humidity (with Magnesium Stearate) | LC-MS | sci-hub.se |
| P4 | High Temperature/Humidity (with Magnesium Stearate) | LC-MS | sci-hub.se |
| P6a | High Temperature/Humidity (with Magnesium Stearate) | LC-MS | sci-hub.se |
| P6b | High Temperature/Humidity (with Magnesium Stearate) | LC-MS | sci-hub.se |
The structural information obtained from advanced analytical techniques has allowed for the proposal of chemical degradation mechanisms for sitagliptin. Under acidic conditions, the primary proposed degradation pathway is the hydrolysis of the amide bond within the sitagliptin molecule. ufrgs.bracs.org This hydrolysis leads to the formation of the observed degradation products, DP1 and DP2. ufrgs.br
In the presence of certain excipients, other degradation mechanisms have been suggested. For example, with fumaric acid, a Michael addition reaction can occur. sci-hub.se When sitagliptin is combined with lactose, the Maillard reaction is a proposed degradation pathway. sci-hub.se Ozonation studies have suggested that the initial electrophilic attack of ozone occurs at the nitrogen of the primary amine group. acs.org These proposed pathways highlight the various reactive sites on the sitagliptin molecule that are susceptible to chemical transformation under stress.
Intrinsic Chemical Stability Investigations
Investigations into the intrinsic chemical stability of sitagliptin reveal its behavior under less extreme conditions, which are more representative of storage and physiological environments. Sitagliptin is generally stable under normal conditions. msd.com However, its stability is pH-dependent. Studies have shown that sitagliptin is relatively stable in neutral (pH 7) and slightly acidic (pH 4) buffers, with reported degradation of 8.45% and 5.47%, respectively, under certain conditions. sci-hub.se In contrast, it shows significant degradation in highly alkaline buffer solutions, such as at pH 10, where degradation of 41.92% has been observed. sci-hub.se
The thermal stability of different forms of sitagliptin has also been evaluated. Sitagliptin phosphate (B84403) monohydrate and sitagliptin phosphate anhydrous are more thermostable than the sitagliptin base form. researchgate.net Stability studies on complex tablets containing sitagliptin phosphate monohydrate confirmed its stability at room temperature (25 ± 2 °C/60 ± 5% RH) and under accelerated conditions (40 ± 2 °C/75 ± 5% RH) over a period of 4 weeks. nih.gov
Biochemical Transformation Pathways in Non-Human Systems (e.g., enzymatic hydrolysis, oxidation, glucuronidation)
In non-human systems, sitagliptin undergoes limited metabolism through several biochemical transformation pathways. The primary routes of metabolism involve both Phase I and Phase II reactions. longdom.orgresearchgate.net In rats and dogs, approximately 10% to 16% of a dose is recovered as metabolites. researchgate.netresearchgate.net
The main transformation pathways identified include:
N-sulfation: The addition of a sulfate (B86663) group to a nitrogen atom. researchgate.netresearchgate.net
N-carbamoyl glucuronidation: A type of glucuronidation where a glucuronic acid moiety is attached via a carbamoyl (B1232498) linker. researchgate.netresearchgate.net
Hydroxylation: The addition of a hydroxyl group, particularly on the triazolopiperazine ring. researchgate.netresearchgate.net
Oxidative desaturation: The removal of hydrogen atoms from the piperazine (B1678402) ring, leading to the formation of double bonds, which is often followed by cyclization via the primary amine. researchgate.netresearchgate.net
Glucuronidation: The conjugation with glucuronic acid, which increases water solubility. longdom.orgmdpi.com
Aromatic oxidation: The hydroxylation of the aromatic ring. longdom.org
These metabolic transformations are catalyzed by various enzymes. The limited oxidative metabolism of sitagliptin is primarily mediated by the cytochrome P450 isozyme CYP3A4, with a minor contribution from CYP2C8. researchgate.neteuropa.euresearchgate.net
In vitro studies using freshly isolated Sprague-Dawley rat hepatocytes have been instrumental in identifying the metabolites of sitagliptin. longdom.orgresearchgate.net In these studies, sitagliptin was found to be metabolized to a limited extent, with only about 3.1% of the parent drug being transformed over a two-hour incubation period. longdom.org Despite the low level of metabolism, eleven potential metabolites were detected and structurally characterized using high-resolution mass spectrometry (LC-MS and LC-MS²). longdom.org
The major metabolic routes identified in rat hepatocytes were aromatic oxidation and the desaturation of the piperazine ring. longdom.orgresearchgate.net Novel metabolites identified in these in vitro systems include an N-glucuronide and a di-ketone metabolite. longdom.org Other identified transformations include hydroxylation of both the amine group and the aromatic ring, followed by glucuronide conjugation, as well as the formation of an N-sulfate metabolite. longdom.org
The table below summarizes some of the key metabolites of sitagliptin identified in in vitro studies with rat hepatocytes.
Table 2: Metabolites of Sitagliptin Identified in In Vitro Rat Hepatocyte Studies
| Metabolite ID | Proposed Transformation | Analytical Technique | Reference |
| M1' | Aromatic Hydroxylation | LC-MS, LC-MS² | longdom.org |
| M4 | Di-ketone metabolite | LC-MS, LC-MS² | longdom.org |
| M5, M5' | Hydroxylation and Glucuronide Conjugation | LC-MS, LC-MS² | longdom.org |
| M6 | N-glucuronide | LC-MS, LC-MS² | longdom.org |
| M7 | N-sulfate | LC-MS, LC-MS² | longdom.org |
| - | Oxidative desaturation of piperazine ring | LC-MS, LC-MS² | longdom.org, researchgate.net |
| - | Acetylation followed by glucuronide conjugation | LC-MS, LC-MS² | longdom.org |
Role of Specific Enzymes in Metabolic Pathways (e.g., CYP3A4, CYP2C8)
Sitagliptin is not extensively metabolized in the human body, with a significant portion, approximately 79%, being excreted unchanged in the urine. drugbank.comdominapharm.comtmda.go.tz However, the limited metabolism that does occur is primarily facilitated by specific cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP3A4 as the main enzyme responsible for the metabolism of sitagliptin, with a lesser contribution from CYP2C8. drugbank.comtmda.go.tzeuropa.eu
Environmental Degradation and Biodegradability Studies
The environmental fate of sitagliptin has been the subject of several studies to assess its persistence, degradation, and potential for bioaccumulation.
Sitagliptin is considered to be hydrolytically stable, with a long half-life of 895 days in an aquatic environment at a neutral pH and a temperature of 25°C. fda.goveuropa.eu The compound also shows no potential for phototransformation when exposed to light wavelengths between 295 and 800 nm. fda.gov
Biodegradability studies have indicated that sitagliptin is not readily biodegradable. fda.goveuropa.eu An OECD 302B test showed only a 7% loss of the parent compound after 28 days. fda.govfass.se Further investigation using the OECD 308 method to assess biodegradation in aerobic and anaerobic aquatic sediment systems revealed very little primary degradation. fda.gov The half-life for the disappearance of sitagliptin from the aqueous phase was between 6.5 and 20.9 days in aerobic systems and significantly longer, from 138.6 to 266.5 days, in anaerobic systems. fda.govfass.se The total system half-life ranged from 136 to 169 days. fass.se
These studies also highlighted sitagliptin's potential to sorb to sediments. fda.govfass.se After 103 days in the OECD 308 study, up to 78% of the initial radioactivity was found in the extractable sediment fraction, and up to 28% was in the bound fraction. fda.govfass.se Despite its persistence, the low octanol-water partition coefficient (log Kow) of -0.03 at pH 7.0 suggests a low probability for bioaccumulation. fda.govmerck.com
Forced degradation studies under acidic conditions (2.5M hydrochloric acid at 60°C) led to the formation of two degradation products, which were isolated and characterized. researchgate.net Another study identified three previously unreported degradation products during stress testing. ijpsr.com
Table 1: Environmental Fate of Sitagliptin
| Parameter | Finding | Reference |
|---|---|---|
| Hydrolytic Half-life (pH 7, 25°C) | 895 days | fda.goveuropa.eu |
| Phototransformation | No potential between 295-800 nm | fda.gov |
| Ready Biodegradability (OECD 302B) | 7% loss after 28 days | fda.govfass.se |
| Aerobic Aquatic Sediment System Half-life (aqueous phase) | 6.5 - 20.9 days | fda.gov |
| Anaerobic Aquatic Sediment System Half-life (aqueous phase) | 138.6 - 266.5 days | fda.govfass.se |
| Total System Half-life (aerobic/anaerobic) | 136 - 169 days | fass.se |
| Sorption to Sediment | High potential | fda.govfass.se |
| Bioaccumulation Potential (log Kow at pH 7.0) | Low (-0.03) | fda.govmerck.com |
Analytical Research Methodologies for Compound Investigation
Mass Spectrometry Coupled Techniques for Detailed Analysis
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), is a powerful and sensitive technique for the quantification and identification of Sitagliptin (B1680988) and its related substances. In this method, the analyte is ionized in a fine spray, and the resulting ions are analyzed by a mass spectrometer.
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method using positive ion electrospray ionization has been developed for the quantification of Sitagliptin in human plasma. nih.gov This technique involves monitoring the transition of the precursor ion to a specific product ion. For Sitagliptin, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 408 is fragmented, and the product ion at m/z 235 is monitored for quantification. nih.govresearchgate.net This multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the detection of Sitagliptin at very low concentrations. nih.gov
Similarly, ultra-performance liquid chromatography (UPLC) coupled with ESI-MS/MS has been utilized to identify degradation products of Sitagliptin under stress conditions. researchgate.netnih.gov The separation is achieved on a C18 column, and the mass spectrometer identifies the degradants based on their specific m/z ratios. researchgate.netnih.gov One study identified six major degradation products using this approach. researchgate.net Another LC-MS/MS method for the simultaneous determination of Ertugliflozin and Sitagliptin also operated in the positive ESI mode, monitoring the transition of m/z 408.10 to 234.95 for Sitagliptin. journaljpri.com
The key advantages of ESI-MS-based methods are their high sensitivity and specificity, enabling the analysis of complex mixtures and the quantification of trace amounts of the compound. nih.gov These methods are validated for parameters like linearity, with one method demonstrating a linear dynamic range of 0.1–250 ng/mL for Sitagliptin in human plasma. nih.gov
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Monitored Transition | m/z 408 → 235 | m/z 408.10 → 234.95 |
| Application | Quantification in human plasma nih.gov | Simultaneous determination with Ertugliflozin journaljpri.com |
| Linear Range | 0.1-250 ng/mL nih.gov | 100–3000 ng/mL journaljpri.com |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL nih.gov | 100 ng/mL journaljpri.com |
Spectrophotometric Methods for Research Purposes (e.g., UV Spectrophotometry, Derivative Techniques)
Spectrophotometric methods, including UV and derivative techniques, are widely used for the routine analysis of Sitagliptin in bulk and pharmaceutical forms due to their simplicity, speed, and cost-effectiveness. ijcsrr.orgresearchgate.net
UV Spectrophotometry This method is based on the principle that Sitagliptin absorbs ultraviolet radiation at a specific wavelength. Numerous studies have established that Sitagliptin exhibits a maximum absorbance (λmax) at approximately 267 nm in various solvents, including water, methanol (B129727), and 0.1N HCl. ijcsrr.orgijpsjournal.comscholarsresearchlibrary.comjchps.com The method's simplicity makes it suitable for routine quality control analysis. jchps.com The absorbance measured at this wavelength is directly proportional to the concentration of the drug, a principle known as Beer's law. ijcsrr.orgjchps.com Different methods have reported linearity over various concentration ranges, such as 2-10 µg/mL in water and 1-5 µg/mL in methanol. jchps.comjournalijdr.com
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Water | 267 | 2-10 | 0.9995 | ijcsrr.orgjchps.com |
| Methanol | 265 | 1-5 | 0.9998 | journalijdr.com |
| Methanol | 267 | 10-60 | 0.998 | researchgate.net |
| 0.1N HCl | 267 | 5-40 | 0.9934 | scholarsresearchlibrary.com |
Derivative Spectrophotometry To enhance the specificity and resolve overlapping spectra in mixtures, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the zero-order absorption spectrum. For Sitagliptin, first-order derivative spectrophotometry has been successfully developed. researchgate.netitmedicalteam.pl When the zero-order spectrum of Sitagliptin (with a λmax at 267 nm) is derivatized, the first-order spectrum shows a characteristic trough at approximately 275 nm. researchgate.netitmedicalteam.pl The amplitude of this trough is used for quantification. This method has been shown to be linear over a concentration range of 10-60 μg/ml. researchgate.net Derivative methods can reduce interference from formulation excipients and are valuable for stability-indicating assays. rjptonline.org
Capillary Electrophoresis (CE) and CE-MS for Compound Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their size and charge. technologynetworks.com It has been applied for the analysis of Sitagliptin, offering advantages such as high efficiency, rapid analysis, and low consumption of samples and reagents. researchgate.net
Several CE methods have been developed for Sitagliptin. A capillary zone electrophoresis (CZE) method was established for the simultaneous determination of Sitagliptin and Metformin. ijcsrr.orgresearchgate.net The separation was achieved in a fused silica (B1680970) capillary using a 60 mM phosphate (B84403) buffer at pH 4.0, with UV detection at 203 nm. ijcsrr.orgresearchgate.net Another study utilized micellar electrokinetic chromatography (MEKC), a mode of CE, for the analysis of Sitagliptin phosphate in tablets. researchgate.net This method used a TRIS buffer (pH 10.6) with sodium dodecyl sulfate (B86663) (SDS) as the micellar phase and showed linearity in the 50.0 to 150.0 μg/mL range. researchgate.net CE has also been used for the chiral analysis of Sitagliptin, demonstrating its capability to separate enantiomers. nih.gov
| CE Method | Application | Buffer/Electrolyte | Detection | Reference |
| Capillary Zone Electrophoresis (CZE) | Simultaneous analysis with Metformin | 60 mM phosphate buffer (pH 4.0) | UV at 203 nm | ijcsrr.orgresearchgate.net |
| Micellar Electrokinetic Chromatography (MEKC) | Analysis in tablets | 50 mM TRIS (pH 10.6) with 75 mM SDS | UV/PDA at 207 nm | researchgate.net |
| Aqueous Capillary Electrophoresis | Chiral analysis | 40 mM phosphate buffer (pH 4.4) | - | nih.gov |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Coupling CE with mass spectrometry combines the high separation efficiency of CE with the sensitive and specific detection capabilities of MS. chromatographytoday.comasiapharmaceutics.info This hyphenated technique is particularly powerful for analyzing complex biological mixtures, identifying unknown compounds, and quantifying known ones. chromatographytoday.comnih.gov While specific research papers detailing CE-MS for Sitagliptin were not prominent in the reviewed literature, the principles of the technique make it highly suitable for such applications. The coupling allows for the determination of the mass-to-charge ratio of components as they are separated by CE, providing definitive identification. chromatographytoday.com Given the successful application of both CE and MS individually for Sitagliptin analysis, CE-MS stands as a promising and advanced technique for its comprehensive characterization in various matrices. technologynetworks.com
Method Validation for Research Applications (e.g., accuracy, precision, reproducibility)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For Sitagliptin, various analytical methods have been validated according to International Conference on Harmonization (ICH) guidelines. nih.govijcsrr.orgscholarsresearchlibrary.comjchps.com The key validation parameters include accuracy, precision, and reproducibility.
Accuracy Accuracy refers to the closeness of the measured value to the true value. It is typically determined through recovery studies, where a known amount of pure drug is added to a sample matrix and the mixture is analyzed. jchps.com For Sitagliptin, UV spectrophotometric and HPLC methods have demonstrated high accuracy, with recovery values often falling between 98% and 102%. jchps.comijarmps.org
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): Analysis is performed by one analyst on one instrument over a short period.
Intermediate Precision (Inter-day precision): The analysis is repeated on different days to determine the effect of random events on the method's precision. For various analytical methods for Sitagliptin, the %RSD for both intra-day and inter-day precision is consistently reported to be less than 2%, indicating that the methods are highly precise. ijcsrr.orgresearchgate.netijpsjournal.comscirp.org
Reproducibility (Ruggedness) Reproducibility, or ruggedness, demonstrates the reliability of a method under varied conditions, such as using different analysts, instruments, or laboratories. researchgate.netijpsjournal.com For a first-order derivative spectrophotometric method, ruggedness was confirmed by having two different analysts perform the analysis, with the resulting %RSD values falling within acceptable limits. researchgate.net This confirms the method's capacity to produce consistent results despite minor variations in the analytical setup.
| Method Type | Validation Parameter | Finding | Reference |
| UV Spectrophotometry | Accuracy (% Recovery) | 99.53 - 100.41% | jchps.com |
| UV Spectrophotometry | Precision (% RSD) | < 2% | ijcsrr.org |
| First-Order Derivative Spectrophotometry | Accuracy (% Recovery) | 98.54 - 99.98% | researchgate.net |
| First-Order Derivative Spectrophotometry | Precision (% RSD) | < 2% | researchgate.net |
| HPLC | Accuracy (% Recovery) | 98 - 102% | ijarmps.org |
| HPLC | Precision (% RSD) | < 2% | scirp.org |
| LC-MS/MS | Accuracy | Acceptable over standard curve range | nih.gov |
| LC-MS/MS | Precision (% RSD) | < 6% at LLOQ | nih.gov |
| Capillary Electrophoresis (MEKC) | Precision (% RSD) | < 2.0% | researchgate.net |
| Capillary Electrophoresis (MEKC) | Accuracy (Mean Recovery) | 101.0% | researchgate.net |
Future Research Avenues and Methodological Advancements
Exploration of Novel Molecular Targets and Binding Partners (beyond DPP-4)
While the primary mechanism of sitagliptin (B1680988) involves the inhibition of dipeptidyl peptidase-4 (DPP-4), emerging research is focused on identifying alternative molecular targets to better understand its broader pharmacological effects. patsnap.comwikipedia.org Network pharmacology, molecular docking, and molecular dynamics simulations have been employed to uncover these non-canonical binding partners. nih.gov
One significant finding is the identification of the cell surface receptor angiotensin-converting enzyme 2 (ACE2) as a novel target for sitagliptin. nih.gov Studies have confirmed a strong binding affinity between sitagliptin and ACE2, suggesting that the ACE2/Ang-(1-7)/Mas receptor (MasR) axis may be an important pathway through which sitagliptin exerts some of its effects. nih.gov
Furthermore, affinity purification-mass spectrometry (AP-MS) has been used to globally profile sitagliptin's interacting proteins. This has led to the identification and validation of several new binding partners, including Lysophospholipase-like 1 (LYPLAL1), T-complex protein 1 (TCP1), and Cell cycle and apoptosis regulator protein 2 (CCAR2). nih.gov These proteins are associated with glucose homeostasis, protein folding, and tumorigenic growth, respectively, indicating potential pleiotropic effects of sitagliptin that warrant further investigation. nih.gov The identification of these off-target interactions is crucial for a comprehensive understanding of sitagliptin's therapeutic actions and potential side effects. nih.gov
Design and Synthesis of Next-Generation Sitagliptin Derivatives with Tailored Mechanistic Profiles
The development of next-generation sitagliptin derivatives aims to create compounds with improved potency, selectivity, and novel mechanistic profiles. Research in this area involves significant synthetic and characterization efforts, including the creation of metal complexes and novel molecular scaffolds.
One approach has been the synthesis of copper (II) and zinc (II) metal complexes of sitagliptin-based derivatives. nih.gov These new compounds have been assessed for their biological efficacy, with some derivatives demonstrating enzyme inhibition profiles comparable to standard inhibitors in α-amylase and α-glucosidase assays. nih.gov Such modifications offer a pathway to developing agents with potentially enhanced anti-diabetic properties. nih.gov
Another strategy focuses on altering the core structure of sitagliptin. Researchers have successfully substituted the piperazine-fused 1,2,4-triazolo group with a novel tricyclic octahydro- patsnap.commdpi.comnih.govtriazolo[4,3-a] mdpi.comdroracle.ainaphthyridine molecular scaffold. nih.gov This modification resulted in sitagliptin hybrid structures that demonstrated significant DPP-4 inhibitory activity, with some analogues showing potency comparable to sitagliptin itself. nih.gov Docking studies of these new derivatives into the DPP-4 active site have provided insights into the structure-activity relationships, guiding further design of compounds with tailored mechanistic actions. nih.gov These efforts highlight the potential for discovering new inhibitors by exploring novel and constrained molecular frameworks. nih.gov
Development of Advanced Biocatalytic Systems for Sustainable Synthesis
Significant advancements in biocatalysis are paving the way for more sustainable and efficient synthesis of sitagliptin and its precursors. These methods offer an environmentally friendly alternative to traditional chemical synthesis by reducing waste, eliminating heavy metals, and operating under milder conditions. polimi.itresearchgate.net
A key focus has been the use of transaminase (TA) enzymes for the asymmetric synthesis of the chiral amine core of sitagliptin. mdpi.comnih.gov Engineered R-selective TAs have been developed through computational modeling and directed evolution, resulting in highly active and selective biocatalysts. nih.govfrontiersin.org The immobilization of these enzymes on various supports, such as epoxy- and octadecyl-functionalized methacrylic resin, has been shown to improve stability and allow for continuous flow systems, achieving complete conversion and high enantioselectivity (>99% ee). mdpi.com
Multi-enzyme cascade systems represent another innovative approach. These systems combine several biocatalytic steps in a single pot, improving efficiency. For instance, a cascade using a transaminase, esterase, aldehyde reductase (AHR), and formate (B1220265) dehydrogenase (FDH) has been developed to synthesize a key sitagliptin intermediate. frontiersin.org To optimize these complex systems, strategies like promoter engineering have been employed to balance the expression levels of the different enzymes within a single whole-cell biocatalyst. nih.govfrontiersin.org Biocatalytic retrosynthesis is also being explored, with multiple chemo-enzymatic routes designed to produce D-(2,4,5-trifluorophenyl)alanine, a key precursor, from a common aldehyde using steps like reductive amination, deracemisation, and hydroamination. polimi.itrsc.org
Integration of Multi-Omics Data with Mechanistic Studies in Model Systems
The integration of multiple "omics" disciplines, particularly proteomics (the study of proteins) and metabolomics (the study of metabolites), offers a powerful systems biology approach to elucidate the complex mechanisms of action of sitagliptin. metwarebio.com By combining these data layers, researchers can move beyond a single target and gain a holistic view of the cellular and systemic responses to the compound. nih.gov
This multi-omics strategy allows for the direct linking of molecular regulators (proteins) with metabolic outcomes (metabolites), providing a deeper understanding of the biochemical pathways affected by sitagliptin. metwarebio.com In the context of type 2 diabetes research, integrating proteomics and metabolomics can uncover novel biomarkers and highlight pathways involved in disease development and therapeutic response. nih.govahajournals.org For instance, combining data on insulin (B600854) signaling proteins with profiles of lipid and glucose metabolites can reveal molecular disturbances and how they are modulated by sitagliptin. metwarebio.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming transformative tools in drug discovery and development, with significant potential for the design of novel sitagliptin analogues and the prediction of their mechanisms. These computational approaches can analyze vast datasets to identify patterns and make predictions that accelerate the design-build-test-learn cycle.
In the realm of compound design, AI and ML algorithms can be used to screen virtual libraries of molecules to identify candidates with high predicted affinity and selectivity for specific targets, including but not limited to DPP-4. nih.gov For example, structure-guided molecular modifications, driven by machine learning predictions, have been instrumental in overcoming the limitations of natural enzymes, leading to advancements in the asymmetric synthesis of chiral amines like sitagliptin. researchgate.net
Refinement of Computational Chemistry Approaches for Enhanced Predictive Power
Computational chemistry plays a vital role in understanding the molecular interactions of sitagliptin and in the design of new inhibitors. Continuous refinement of these methods is crucial for improving their predictive accuracy and providing deeper insights into the structure-function relationships of DPP-4 inhibitors.
Molecular docking and molecular dynamics (MD) simulations are key techniques used to study the binding of sitagliptin to DPP-4. nih.govnih.gov These methods have been used to characterize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-enzyme complex. nih.govrcsb.org For example, simulations have detailed the hydrophobic interactions involving Tyr663 and Val712, and hydrogen bonds with Glu203, Glu204, and Tyr663 that are crucial for binding. nih.gov Docking studies have also revealed that sitagliptin binds to the S1, S2, and S2 extensive subsites of the DPP-4 active site. hilarispublisher.com
To enhance predictive power, researchers are working on improving the scoring functions used in docking and refining the force fields in MD simulations. Density Functional Theory (DFT) is another quantum chemical method being applied to study the structural and chemical behavior of sitagliptin, providing insights into its chemical reactivity and thermodynamic stability. researchgate.net The integration of these advanced computational strategies allows for a more accurate prediction of binding affinities and the stability of ligand-receptor complexes, which is essential for the rational design of next-generation inhibitors with improved properties. nih.govresearchgate.net
Unexplored Mechanistic Questions and Fundamental Biochemical Interactions
Despite sitagliptin's well-established role as a DPP-4 inhibitor, several mechanistic questions and fundamental biochemical interactions remain to be fully elucidated. nih.gov Research is increasingly pointing towards pleiotropic effects of sitagliptin that extend beyond its primary function of glycemic control, suggesting a more complex mechanism of action. nih.gov
One area of active investigation is sitagliptin's impact on inflammation, oxidative stress, and fibrosis. nih.govnih.gov Studies have shown that sitagliptin can modulate inflammatory responses and oxidative stress in the context of ischemia-reperfusion injury, potentially through DPP-4-independent pathways. nih.gov The precise molecular mechanisms underlying these cytoprotective properties are not fully understood. Mechanistically, sitagliptin has been shown to upregulate Nrf2, a key transcription factor in the oxidative stress response, but the complete signaling cascade is still under investigation. nih.gov
Another fundamental question relates to the full spectrum of its bioactive peptide interactions. DPP-4 is involved in the metabolism of numerous peptides beyond incretins, including chemokines and neuromodulators. nih.gov A deeper understanding of how sitagliptin's inhibition of DPP-4 affects these other peptide systems could reveal new therapeutic applications or explain certain side effects. Furthermore, the interactions with novel binding partners like ACE2, LYPLAL1, TCP1, and CCAR2 open up new avenues of research into its role in cardiovascular health, protein homeostasis, and cell regulation. nih.govnih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing sitagliptin succinyl to ensure reproducibility?
Q. How should researchers design in vitro assays to evaluate this compound’s enzymatic inhibition efficacy?
- Methodological Answer : Use fluorometric or colorimetric assays with purified DPP-4 enzyme and synthetic substrates (e.g., Gly-Pro-AMC). Include positive controls (e.g., diprotin A) and negative controls (vehicle-only). Dose-response curves (0.1–100 µM) should be generated to calculate IC values. Assays must account for interference from buffer components and validate enzyme activity via kinetic studies (Michaelis-Menten parameters) .
Advanced Research Questions
Q. How can contradictory findings in sitagliptin’s long-term cardiovascular outcomes across studies be resolved methodologically?
- Methodological Answer : Discrepancies (e.g., ARCHeS vs. CDC/RTI models in ) often arise from differences in population cohorts, endpoint definitions, or confounding variables. Apply sensitivity analyses using covariates like HbA1c, renal function, and baseline cardiovascular risk. Meta-analyses should adhere to PRISMA guidelines, with subgroup analyses stratified by study design (RCTs vs. observational). Use multivariate Cox regression to isolate sitagliptin’s effect from concomitant therapies .
Q. What statistical approaches are optimal for analyzing sitagliptin’s glycemic variability in heterogeneous patient populations?
- Methodological Answer : For continuous glucose monitoring (CGM) data, use mixed-effects models to account for intra-patient correlations. Non-parametric tests (e.g., Mann-Whitney U) are suitable for skewed distributions. Adjust for covariates (age, BMI, renal function) via ANCOVA. Time-series analysis (e.g., autoregressive models) can identify temporal patterns in glycemic excursions .
Q. How should researchers address pharmacokinetic/pharmacodynamic (PK/PD) variability in this compound studies involving renal-impaired cohorts?
- Methodological Answer : Stratify participants by glomerular filtration rate (GFR: ≥50, 30–50, <30 mL/min). Use population PK modeling (NONMEM) to estimate clearance and volume of distribution. Validate models with bootstrapping or visual predictive checks. PD endpoints (e.g., DPP-4 activity suppression) should be measured at trough concentrations to assess sustained efficacy .
Q. What criteria define a robust preclinical-to-clinical translation framework for sitagliptin combination therapies?
- Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis generation. Validate combination synergism via Chou-Talalay analysis in vitro. In vivo, use diabetic rodent models (ZDF rats, db/db mice) with clinically relevant dosing ratios. Prioritize mechanistic studies (e.g., RNA sequencing) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
